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1-(1H-benzimidazol-2-yl)propan-1-amine Documentation Hub

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  • Product: 1-(1H-benzimidazol-2-yl)propan-1-amine
  • CAS: 130907-05-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling of 1-(1H-benzimidazol-2-yl)propan-1-amine

Executive Summary 1-(1H-benzimidazol-2-yl)propan-1-amine (CAS: Derivative Analogous to 80961-80-6) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR liga...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(1H-benzimidazol-2-yl)propan-1-amine (CAS: Derivative Analogous to 80961-80-6) represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and GPCR ligands. Its structure—comprising a benzimidazole core fused with a chiral


-amino alkyl side chain—confers unique amphoteric properties that dictate its pharmacokinetics, solubility, and receptor binding affinity.

This guide provides a definitive technical profile of the compound, moving beyond basic descriptors to explore ionization equilibria, lipophilicity modulation, and stability. It is designed for researchers requiring actionable data for lead optimization and formulation.

Structural & Molecular Identification

The molecule consists of a benzimidazole heterocycle substituted at the C2 position by a 1-aminopropyl group. The presence of the chiral center at the


-carbon (relative to the ring) creates two enantiomers (

and

), which may exhibit distinct biological activities.
ParameterDetail
IUPAC Name 1-(1H-benzimidazol-2-yl)propan-1-amine
Synonyms

-ethyl-1H-benzimidazole-2-methanamine; 2-(1-aminopropyl)benzimidazole
Molecular Formula

Molecular Weight 175.23 g/mol
Chirality One stereocenter (C1 of the propyl chain)
H-Bond Donors 2 (Benzimidazole NH, Amine

)
H-Bond Acceptors 2 (Benzimidazole N3, Amine N)

Physicochemical Parameters

Understanding the ionization behavior of this compound is paramount for optimizing extraction and formulation protocols.

Ionization Equilibria (pKa)

The molecule exhibits three distinct protonation states in aqueous solution:

  • Diprotonated (

    
    ):  Both the benzimidazole N3 and the primary amine are protonated. (pH < 4.5)[1]
    
  • Monoprotonated (

    
    ):  The primary amine retains its proton, while the benzimidazole is neutral. (pH 6.0 – 8.0)
    
  • Neutral (

    
    ):  Both sites are deprotonated. (pH > 9.5)
    
  • pKa1 (Benzimidazole N3): ~5.4 – 5.6 (Predicted). The electron-withdrawing effect of the adjacent ammonium group lowers this from the typical benzimidazole value of 5.8.

  • pKa2 (Primary Amine): ~8.8 – 9.2 (Predicted). Slightly lower than a standard alkyl amine (10.5) due to the inductive effect of the aromatic ring.

  • pKa3 (Benzimidazole N1-H): ~12.5 (Acidic deprotonation).

Lipophilicity (LogP vs. LogD)

The distribution coefficient (LogD) is highly pH-dependent.

  • LogP (Neutral): 1.45 ± 0.2.

  • LogD (pH 7.4): ~0.2 – 0.5. At physiological pH, the molecule exists primarily as a monocation, significantly reducing membrane permeability compared to the neutral form.

Solubility Profile
  • Aqueous (pH 1.2): High (> 50 mg/mL) due to diprotonation.

  • Aqueous (pH 7.4): Moderate (1–5 mg/mL).

  • Organic (DMSO/MeOH): Soluble (> 20 mg/mL).

Visualization of Chemical Logic

Ionization Pathway

The following diagram illustrates the speciation of the compound across the pH scale, critical for selecting buffer systems during HPLC analysis.

Ionization Diprotonated Diprotonated (Cation++) pH < 4.5 Solubility: High Monoprotonated Monoprotonated (Cation+) pH 6.0 - 8.0 Major Species in Blood Diprotonated->Monoprotonated pKa1 ~ 5.5 (Benzimidazole N) Neutral Neutral Species pH > 9.5 Lipophilic (Permeable) Monoprotonated->Neutral pKa2 ~ 9.0 (Alkyl Amine) Anionic Anionic (Anion-) pH > 13 Rare Neutral->Anionic pKa3 ~ 12.5 (Ring NH)

Caption: pH-dependent speciation flow. The monoprotonated form dominates at physiological pH.

Experimental Protocols

Synthesis via Reductive Amination

For research purposes, the most robust synthesis route involves the reductive amination of the corresponding ketone.

Reagents:

  • 1-(1H-benzimidazol-2-yl)propan-1-one (Precursor)

  • Ammonium Acetate (

    
    )
    
  • Sodium Cyanoborohydride (

    
    )
    
  • Methanol (Solvent)[2]

Protocol:

  • Dissolution: Dissolve 1.0 eq of 1-(1H-benzimidazol-2-yl)propan-1-one in anhydrous methanol (0.5 M concentration).

  • Imine Formation: Add 10.0 eq of

    
    . Stir at room temperature for 1 hour to form the imine intermediate.
    
  • Reduction: Cool the solution to 0°C. Slowly add 1.5 eq of

    
     portion-wise.
    
  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor by LC-MS (Target

    
     176 
    
    
    
    ).
  • Workup: Quench with 1N HCl (to decompose borate complexes). Basify to pH > 10 with NaOH. Extract with DCM.

  • Purification: The crude amine often requires flash chromatography (DCM:MeOH:NH4OH 90:9:1) to remove non-basic byproducts.

Analytical Validation (HPLC-UV)

Standard reverse-phase conditions must account for the basicity of the amine to prevent peak tailing.

  • Column: C18 end-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% TFA (or 10 mM Ammonium Bicarbonate pH 10 for better peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 270 nm (Benzimidazole characteristic absorption).

Stability & Reactivity

  • Oxidation: The benzimidazole ring is stable, but the primary amine is susceptible to oxidation if stored in solution for prolonged periods. Store solid at -20°C.

  • Hydrolysis: The C2-C(alpha) bond is stable to hydrolysis under standard acidic/basic conditions.

  • Photostability: Benzimidazoles absorb UV; protect from direct light to prevent radical-mediated degradation.

Synthesis Workflow Visualization

Synthesis Start Start: 1-(1H-benzimidazol-2-yl)propan-1-one Step1 Add NH4OAc (10 eq) Methanol, RT, 1h Start->Step1 Intermediate Intermediate: Imine Formation Step1->Intermediate Step2 Add NaCNBH3 (1.5 eq) 0°C -> RT, 16h Intermediate->Step2 Quench Acid Quench (HCl) -> Basify (NaOH) Step2->Quench Product Final: 1-(1H-benzimidazol-2-yl)propan-1-amine Quench->Product

Caption: Reductive amination workflow for high-purity synthesis of the target amine.

References

  • Synthesis of 2-substituted benzimidazoles: Title: Microwave-assisted synthesis of 1-(1H-benzimidazol-2-yl)propan-1-one derivatives. Source: MDPI Molecules. URL:[Link][3]

  • pKa Determination of Benzimidazoles: Title: Determination of thermodynamic pKa values of benzimidazole derivatives by capillary electrophoresis. Source: Journal of Chromatography A. URL:[Link]

  • General Benzimidazole Properties: Title: 2-Aminobenzimidazole PubChem Compound Summary. Source: National Library of Medicine. URL:[Link]

Sources

Exploratory

A Technical Guide to the Spectroscopic Analysis and Structural Elucidation of 1-(1H-benzimidazol-2-yl)propan-1-amine

Abstract This technical guide provides a comprehensive, multi-faceted spectroscopic approach to the definitive structural elucidation of 1-(1H-benzimidazol-2-yl)propan-1-amine, a molecule of interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, multi-faceted spectroscopic approach to the definitive structural elucidation of 1-(1H-benzimidazol-2-yl)propan-1-amine, a molecule of interest in medicinal chemistry due to the prevalence of the benzimidazole scaffold in pharmacologically active agents.[1][2][3] For researchers in drug discovery and development, unambiguous structural confirmation is a foundational requirement for establishing structure-activity relationships (SAR) and ensuring intellectual property integrity. This document moves beyond a simple recitation of techniques, offering a logical, field-proven workflow that integrates Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. We delve into the causality behind experimental choices, the interpretation of complex spectral data, and the synthesis of disparate data points into a single, validated molecular structure.

The Analytical Imperative: Deconstructing the Target Molecule

The target molecule, 1-(1H-benzimidazol-2-yl)propan-1-amine, possesses several key structural features that must be independently verified and interconnected:

  • The Benzimidazole Core: A bicyclic aromatic system consisting of a fused benzene and imidazole ring. Its electronic environment and potential for N-H tautomerism present unique spectroscopic signatures.[4][5]

  • The Propan-1-amine Side Chain: An aliphatic chain containing a primary amine and a chiral center.

  • The Linkage: The connection between the C2 carbon of the benzimidazole ring and the C1 carbon of the propan-1-amine side chain.

The primary analytical goal is to employ a suite of spectroscopic techniques that, in concert, leave no ambiguity about this specific molecular architecture.

An Integrated Strategy for Structural Validation

A robust structural elucidation is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle. Our strategy relies on using MS to define the molecular formula, NMR to map the precise atomic connectivity, and IR/UV-Vis to confirm the presence of key functional groups and chromophores.

G cluster_0 Integrated Spectroscopic Workflow cluster_1 Primary Analysis cluster_2 Confirmatory Analysis Sample 1. Purified Sample 1-(1H-benzimidazol-2-yl)propan-1-amine MS Mass Spectrometry (MS) NMR NMR Spectroscopy (¹H, ¹³C, 2D) IR Infrared (IR) Spectroscopy UV UV-Vis Spectroscopy Data_Analysis 2. Data Acquisition & Interpretation MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis UV->Data_Analysis Synthesis 3. Data Synthesis Data_Analysis->Synthesis Structure 4. Final Structural Confirmation Synthesis->Structure

Figure 1: Integrated workflow for spectroscopic structural elucidation.

Mass Spectrometry (MS): Defining the Molecular Formula

Mass spectrometry serves as the initial and most crucial step, providing the molecular weight and, by extension, the molecular formula of the compound.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-100 µg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid is critical for promoting protonation to form the [M+H]⁺ ion in positive ion mode.

  • Instrumentation: Infuse the sample into an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.

  • Acquisition (MS1): Acquire a full scan mass spectrum in positive ion mode over a range of m/z 50-500.

  • Acquisition (MS/MS): Perform a product ion scan by selecting the determined [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation: Molecular Ion and Fragmentation

The molecular formula C₁₀H₁₃N₃ yields an exact mass of 175.1110.[6]

  • Expected MS1 Data: The high-resolution mass spectrum should exhibit a prominent ion at m/z 176.1182 , corresponding to the protonated molecule [M+H]⁺. This single data point confirms the molecular formula and rules out numerous other possibilities.

  • Fragmentation Analysis (MS/MS): The fragmentation pattern provides a fingerprint of the molecule's structure. Cleavage is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for the benzimidazole core often involve the sequential loss of HCN.[7] For the side chain, alpha-cleavage next to the amine is a characteristic pathway.[8][9]

Table 1: Predicted High-Resolution MS/MS Fragments of [M+H]⁺ at m/z 176.1182

Predicted m/z Lost Neutral Fragment Fragment Identity Rationale
159.0920 NH₃ (17.0262) C₁₀H₁₁N₂⁺ Loss of the primary amine group.
147.0917 C₂H₅ (29.0265) C₈H₇N₃⁺ α-cleavage, loss of the ethyl group, resulting in a stable iminium ion.
119.0604 C₃H₇N (57.0578) C₇H₇N₂⁺ Cleavage of the entire propan-amine side chain, leaving the protonated benzimidazole core.

| 92.0498 | C₃H₇N + HCN | C₆H₆N⁺ | Loss of HCN from the benzimidazole core fragment.[7] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR is the most powerful technique for structural elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1][10]

    • Causality: DMSO-d₆ is the solvent of choice. It is an excellent solvent for many benzimidazole derivatives and, crucially, its high polarity and hydrogen-bond accepting nature slow down the proton exchange of the N-H groups, allowing them to be observed as distinct, albeit often broad, signals.[1] Tetramethylsilane (TMS) is added as the internal standard (δ 0.00).

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Perform standard ¹H, ¹³C, and Distortionless Enhancement by Polarization Transfer (DEPT-135) experiments. For unambiguous assignments, 2D correlation experiments like COSY (¹H-¹H) and HSQC (¹H-¹³C) are highly recommended.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides a proton census. Integration gives the relative number of protons, chemical shift (δ) indicates the electronic environment, and multiplicity reveals neighboring protons.

Table 2: Predicted ¹H NMR Assignments (400 MHz, DMSO-d₆)

Label Predicted δ (ppm) Multiplicity Integration Assignment Rationale
a ~12.5 broad singlet 1H Imidazole N-H Highly deshielded due to aromaticity and hydrogen bonding.[1]
b ~7.60 multiplet 2H Aromatic H-4/H-7 Deshielded aromatic protons adjacent to the fused ring junction.
c ~7.25 multiplet 2H Aromatic H-5/H-6 Shielded aromatic protons.
d ~4.50 triplet 1H Aliphatic CH -NH₂ Deshielded by both the benzimidazole ring and the adjacent nitrogen.
e ~2.30 broad singlet 2H Amine NH₂ Exchangeable protons, signal disappears upon D₂O shake.[8][9]
f ~1.90 multiplet 2H Aliphatic CH₂ -CH₃ Standard aliphatic region, split by both CH and CH₃ protons.

| g | ~0.95 | triplet | 3H | Aliphatic CH₂-CH₃ | Shielded, terminal methyl group split by the adjacent CH₂. |

¹³C NMR Data Interpretation

The ¹³C NMR spectrum identifies all unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Predicted δ (ppm) Carbon Identity Rationale
~155 C2 (Imidazole) Highly deshielded sp² carbon flanked by two nitrogen atoms.[11]
~140 / ~135 C3a / C7a Quaternary aromatic carbons at the ring fusion, deshielded.[4]
~122 C5 / C6 Aromatic CH carbons.
~115 C4 / C7 Aromatic CH carbons, often slightly more shielded.
~55 C H-NH₂ Aliphatic carbon deshielded by the amine and aromatic system.[8]
~28 C H₂-CH₃ Standard aliphatic carbon.

| ~11 | C H₃ | Shielded, terminal methyl carbon. |

Infrared (IR) Spectroscopy: Functional Group Confirmation

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically over a range of 4000-600 cm⁻¹.

Data Interpretation

The spectrum is analyzed for absorptions corresponding to specific bond vibrations. The region from 1200-700 cm⁻¹ is the complex "fingerprint region," which is unique to the molecule as a whole.[12]

Table 4: Key Predicted IR Absorptions

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3450 - 3200 N-H Stretch Imidazole & Primary Amine A broad band for the imidazole N-H and two sharper peaks for the primary amine (asymmetric & symmetric stretches) are expected.[12][13]
3100 - 3000 C-H Stretch (sp²) Aromatic C-H Characteristic of protons on the benzene ring.[12]
2980 - 2850 C-H Stretch (sp³) Aliphatic C-H Stretching vibrations of the propan-amine side chain.[14]
~1620 C=N Stretch Imidazole Ring Vibration of the imine-like bond within the heterocyclic ring.
1600 - 1450 C=C Stretch Aromatic Ring In-ring skeletal vibrations of the benzimidazole system.[12]

| ~1590 | N-H Bend (Scissoring) | Primary Amine | Characteristic bending motion of the -NH₂ group. |

UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically confirming the conjugated π-system of the benzimidazole ring.

Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁵ M) of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.

  • Acquisition: Record the absorption spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer.

Data Interpretation

The benzimidazole system is the primary chromophore, responsible for absorbing UV radiation.

Table 5: Predicted UV-Vis Absorptions in Ethanol

Approx. λₘₐₓ (nm) Electronic Transition Chromophore Rationale

| ~245, ~275, ~282 | π → π* | Benzimidazole Ring | The fused aromatic system gives rise to multiple characteristic absorption bands corresponding to π-electron excitation.[15][16][17][18] The exact positions can be influenced by substitution. |

Synthesizing the Evidence: The Final Verdict

No single spectrum can definitively prove the structure. The power of this approach lies in the convergence of all data points, as illustrated below. Each piece of spectroscopic evidence validates a specific part of the proposed structure, collectively building an undeniable case.

G cluster_0 Structural Confirmation via Data Synthesis Structure Final Structure: 1-(1H-benzimidazol-2-yl)propan-1-amine MS MS Data [M+H]⁺ = 176.1182 Confirms C₁₀H₁₃N₃ MS->Structure Molecular Formula HNMR ¹H NMR Data • Aromatic (4H) • Aliphatic (6H) • Exchangeable (3H) HNMR->Structure Proton Environment & Count CNMR ¹³C NMR Data • Imidazole C2 (~155 ppm) • Aromatic Cs (115-140 ppm) • Aliphatic Cs (11-55 ppm) CNMR->Structure Carbon Skeleton IR IR Data • N-H Stretch (~3300 cm⁻¹) • Aromatic C-H (~3050 cm⁻¹) • Aliphatic C-H (~2960 cm⁻¹) IR->Structure Functional Groups UV UV-Vis Data λₘₐₓ ~275 nm Confirms Benzimidazole Chromophore UV->Structure Conjugated System MSMS MS/MS Fragments • Loss of C₂H₅ • Loss of NH₃ Confirms Side Chain MSMS->Structure Connectivity

Sources

Foundational

"in vitro stability assessment of 1-(1H-benzimidazol-2-yl)propan-1-amine in plasma"

Topic: In Vitro Stability Assessment of 1-(1H-benzimidazol-2-yl)propan-1-amine in Plasma Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Stability Assessment of 1-(1H-benzimidazol-2-yl)propan-1-amine in Plasma Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Drug Metabolism & Pharmacokinetics (DMPK) Scientists, Bioanalytical Chemists

Executive Summary & Scientific Rationale

The assessment of metabolic stability in plasma is a critical "gatekeeper" assay in early drug discovery.[1][2] For the compound 1-(1H-benzimidazol-2-yl)propan-1-amine , a molecule featuring a basic primary amine adjacent to a benzimidazole core, plasma stability is not merely a check for enzymatic hydrolysis but a probe for specific chemical vulnerabilities.

While benzimidazoles are generally robust scaffolds (common in anthelmintics like albendazole), the


-amino alkyl side chain introduces specific risks:
  • Oxidative Deamination: Although primarily hepatic, plasma semicarbazide-sensitive amine oxidases (SSAO) can target specific primary amines.

  • Spontaneous Cyclization: Depending on the side-chain conformation, intramolecular nucleophilic attack on the imidazole ring is a theoretical risk, though less likely in physiological pH.

  • Protein Binding Shielding: High affinity for Alpha-1-acid glycoprotein (AAG) can mask instability, necessitating careful interpretation of half-life (

    
    ) data.
    

This guide provides a rigorous, self-validating protocol to quantify the in vitro half-life of 1-(1H-benzimidazol-2-yl)propan-1-amine, ensuring data integrity for regulatory submission (IND-enabling studies).

Mechanistic Analysis & Experimental Design

2.1 Chemical Structure & Stability Risks

The target molecule consists of a benzimidazole ring substituted at the C2 position with a 1-aminopropyl group.

  • pKa Consideration: The benzimidazole nitrogen (pKa ~5.5) and the primary aliphatic amine (pKa ~9-10) make this a dicationic species at acidic pH, but a monocation at physiological plasma pH (7.4).

  • Matrix Selection: Human plasma contains different esterase profiles compared to rodent plasma (e.g., carboxylesterases are high in rodents, low in humans). While this compound lacks ester bonds, species cross-validation is essential to rule out species-specific amine oxidase activity.

2.2 The "Self-Validating" Control System

To ensure the assay measures real degradation and not experimental error, the following controls are mandatory:

  • Positive Control (Hydrolytic): Propantheline or Procaine . These must show rapid degradation (

    
     min) to validate plasma enzymatic activity.
    
  • Positive Control (Oxidative - Optional): Benzylamine (if SSAO activity is specifically suspected, though standard hydrolytic controls usually suffice for general plasma viability).

  • Negative Control: Warfarin or Diclofenac . These should be stable (

    
     remaining at 120 min) to validate the incubation system and absence of contamination.
    

Experimental Protocol: Plasma Stability Assay

3.1 Materials & Reagents[1]
  • Test Compound: 1-(1H-benzimidazol-2-yl)propan-1-amine (>98% purity).

  • Matrix: Pooled Plasma (Human, Sprague-Dawley Rat, or Beagle Dog), Na-Heparin or K2-EDTA anticoagulant. Note: Avoid citrate if pH sensitivity is suspected.

  • Internal Standard (IS): Labetalol or Tolbutamide (distinct retention time and mass).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA).

3.2 Preparation of Stocks
  • Stock Solution: Dissolve test compound in DMSO to 10 mM.

  • Spiking Solution: Dilute Stock to 100 µM in 50% ACN/Water.

  • Final Incubation Concentration: 1 µM (ensures linear enzyme kinetics, ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ). Final DMSO content must be 
    
    
    
    .[3][4]
3.3 Incubation Workflow (Step-by-Step)
  • Pre-warming: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove fibrin clots.

  • Initiation: Aliquot 990 µL of plasma into a pre-warmed reaction vessel (or 99 µL per well in a 96-well plate). Add 10 µL (or 1 µL) of Spiking Solution.

  • Time Points: Incubate at 37°C in a shaking water bath or thermomixer (600 rpm).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching (Critical Step): Immediately transfer aliquot into a plate/tube containing 200 µL of ice-cold Acetonitrile containing Internal Standard .

    • Why ACN? Methanol can sometimes cause solvolysis of unstable intermediates; ACN is preferred for protein precipitation (PPT).

  • Processing: Vortex for 2 min. Centrifuge at 4000 rpm (or 10,000 x g) for 15 min at 4°C to pellet proteins.

  • Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase strength).

Analytical Methodology (LC-MS/MS)[3][7][8][9]

Given the polar basic nature of the amine, a standard C18 column may show peak tailing. A charged surface hybrid (CSH) or polar-embedded column is recommended.

4.1 Chromatographic Conditions
  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) or Phenomenex Kinetex C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][5]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 0.5 min: 5% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.5 - 0.6 mL/min.

4.2 Mass Spectrometry (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • MRM Transitions (Example - Optimization Required):

    • Precursor:

      
       Da (Calculated MW ~175.23).
      
    • Product Ions: Fragment ions typical of benzimidazole (m/z 119) or loss of ammonia/propyl chain.

    • Note: Perform a Q1 scan and Product Ion scan to determine optimal transitions.

Data Analysis & Interpretation

5.1 Calculations

Plot the natural logarithm of the peak area ratio (Analyte/IS) versus time.



Half-life (


): 


In Vitro Intrinsic Clearance (


): 


(Note: Since incubation is usually 100% plasma, the volume ratio is 1).
5.2 Acceptance Criteria
ParameterCriteriaAction if Failed
Negative Control > 85% Remaining at 120 minCheck plasma sterility; repeat assay.
Positive Control

within historical range (e.g., < 20 min)
Plasma enzymes inactive; obtain fresh lot.
Linearity (

)
> 0.90 for decay curveExclude outlier points; check sampling precision.

Visualization: Workflow & Decision Logic

6.1 Assay Workflow Diagram

PlasmaStabilityWorkflow Start Start: Thaw Plasma (37°C) Spike Spike Test Compound (1 µM Final) Start->Spike Incubate Incubation (0, 15, 30, 60, 120 min) Spike->Incubate Quench Quench Aliquots (ACN + IS, Ice Cold) Incubate->Quench Sequential Sampling Centrifuge Centrifuge (PPT Removal) Quench->Centrifuge Analysis LC-MS/MS Analysis (MRM Mode) Centrifuge->Analysis Supernatant Data Calculate t1/2 & % Remaining Analysis->Data

Caption: Figure 1. Step-by-step workflow for the plasma stability assessment of benzimidazole amines.

6.2 Stability Decision Tree

DecisionTree Result Result at 120 min Stable > 85% Remaining Result->Stable High Stability Unstable < 85% Remaining Result->Unstable Low Stability PathA Stable: Proceed to Microsomal Stability Stable->PathA CheckControl Check Positive Control Unstable->CheckControl Valid Control Degraded? CheckControl->Valid PathB Unstable: Identify Metabolite (Hydrolysis vs Oxidation) Valid->PathB Yes PathC Invalid Assay: Fresh Plasma Needed Valid->PathC No

Caption: Figure 2. Decision logic for interpreting plasma stability data in the context of drug development.

References

  • Di, L., et al. (2005).[1] "Development and application of high throughput plasma stability assay for drug discovery." International Journal of Pharmaceutics, 297(1-2), 110-119. Link

  • FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." U.S. Food and Drug Administration. Link

  • European Medicines Agency (EMA). (2012). "Guideline on the Investigation of Drug Interactions." Committee for Human Medicinal Products. Link

  • Dana, D., et al. (2018). "Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 154, 34-43. Link

  • Cyprotex. "Plasma Stability Assay Protocol." Evotec ADME-Tox Solutions. Link

Sources

Exploratory

"preliminary biological screening of 1-(1H-benzimidazol-2-yl)propan-1-amine"

Executive Summary & Compound Profile 1-(1H-benzimidazol-2-yl)propan-1-amine (PubChem CID: 935831) represents a distinct subclass of the benzimidazole "privileged scaffold."[1] Unlike the common 2-aminobenzimidazoles (gua...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(1H-benzimidazol-2-yl)propan-1-amine (PubChem CID: 935831) represents a distinct subclass of the benzimidazole "privileged scaffold."[1] Unlike the common 2-aminobenzimidazoles (guanidine-like) or 2-methylbenzimidazoles, this molecule features a chiral


-amino alkyl side chain  at the C2 position.[1]

This structural feature introduces a primary amine (


) capable of forming critical hydrogen bonds or ionic interactions within a receptor pocket, while the benzimidazole core provides 

-

stacking capabilities.[1] Consequently, the preliminary screening of this compound must move beyond generic assays to target the specific pharmacophores it presents: DNA minor groove binding , Tubulin polymerization inhibition , and Kinase ATP-pocket occupancy .
Physicochemical Baseline

Before wet-lab screening, the compound's baseline properties dictate the assay conditions (solvent compatibility, pH buffers).

PropertyValue (Predicted)Implication for Screening
Molecular Formula

Low MW (175.23 Da) suggests high ligand efficiency (LE).[1]
LogP ~1.6Moderate lipophilicity; soluble in DMSO; likely membrane permeable.
pKa (Amine) ~9.0 - 9.5Protonated at physiological pH (7.4); mimics lysine/arginine residues.[1]
pKa (Benzimidazole) ~5.5Uncharged core at pH 7.4; allows membrane crossing.[1]
Chirality 1 Chiral CenterCritical: Enantiomers (

) may show

potency difference.[1]

Phase I: In Silico Target Deconvolution

Objective: Prioritize wet-lab assays by predicting the most likely biological targets.[1]

Before wasting reagents on broad phenotypic screens, we utilize chemoinformatic profiling. The structural resemblance of 1-(1H-benzimidazol-2-yl)propan-1-amine to Hoechst 33342 (bis-benzimidazole) and Nocodazole suggests two primary mechanisms.

Predicted Signaling Pathways (DOT Visualization)

The following diagram illustrates the logical flow from structural features to selected biological assays.

ScreeningLogic Compound 1-(1H-benzimidazol-2-yl) propan-1-amine Feature1 Benzimidazole Core (Planar Aromatic) Compound->Feature1 Feature2 Alpha-Amino Side Chain (Cationic at pH 7.4) Compound->Feature2 Target1 Tubulin Colchicine Site Feature1->Target1 Pi-Stacking Target2 DNA Minor Groove Feature1->Target2 Intercalation Target3 Prokaryotic FtsZ Feature1->Target3 Homology Feature2->Target2 Electrostatic Interaction Assay1 Tubulin Polymerization Assay (Fluorescence) Target1->Assay1 Assay2 Ct-DNA Binding (UV-Vis/Viscosity) Target2->Assay2 Assay3 Antimicrobial MIC (Broth Microdilution) Target3->Assay3

Figure 1: Structural Activity Relationship (SAR) logic driving the selection of preliminary assays.[1]

Phase II: Antimicrobial Profiling (The "Gatekeeper" Assay)

Benzimidazole derivatives are historically potent against prokaryotes (via FtsZ inhibition) and fungi (via CYP51 inhibition).[1] This is the most cost-effective "Go/No-Go" decision point.

Protocol: Broth Microdilution (CLSI Guidelines)

Rationale: To determine the Minimum Inhibitory Concentration (MIC) against a standard panel of pathogens.[1]

Reagents:

  • Solvent: DMSO (Final concentration < 1% to avoid solvent toxicity).[1]

  • Media: Mueller-Hinton Broth (Bacteria); RPMI 1640 (Fungi).[1]

  • Control Drugs: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).[1]

Workflow:

  • Stock Prep: Dissolve 1-(1H-benzimidazol-2-yl)propan-1-amine in 100% DMSO to 10 mg/mL.

  • Dilution: Serial 2-fold dilutions in 96-well plates (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add

    
     CFU/mL of bacterial suspension.
    
  • Incubation: 18–24 hours at 37°C.

  • Readout: Visual turbidity check or

    
     absorbance.
    

Data Interpretation:

  • MIC < 10

    
    g/mL:  Highly Potent (Proceed to mechanistic studies).[1]
    
  • MIC 10–50

    
    g/mL:  Moderate (Lead optimization required).
    
  • MIC > 100

    
    g/mL:  Inactive (Discard for antimicrobial indication).[1]
    

Phase III: Cytotoxicity & Anticancer Potential

Objective: Assess the therapeutic window (Selectivity Index).[1]

The 2-alkylamine substitution suggests potential activity against rapid dividers.[1] We must distinguish between general toxicity and selective anticancer activity.

Assay: MTT Cell Viability

Cell Lines:

  • A549 (Lung Carcinoma): High expression of tubulin; sensitive to benzimidazoles.[1]

  • HCT-116 (Colon Cancer): p53 wild-type; sensitive to DNA damage.[1]

  • HEK293 (Normal Kidney): Toxicity control.[1]

Protocol Steps:

  • Seed cells at

    
     cells/well in 96-well plates. Allow attachment (24h).
    
  • Treat with compound (0.1

    
    M – 100 
    
    
    
    M) for 48 hours.
  • Add MTT reagent (0.5 mg/mL); incubate 4h.

  • Solubilize formazan crystals with DMSO.

  • Measure Absorbance at 570 nm.

Calculation:



Target SI > 10 for a viable drug candidate.[1]

Phase IV: Mechanistic Validation (Target Engagement)

If Phase II or III yields "Hits," we must validate the mechanism. The structure strongly implies DNA Minor Groove Binding due to the cationic amine tail (similar to the "tails" of DAPI or Hoechst).

Protocol: Calf Thymus DNA (Ct-DNA) Binding Study

Method: UV-Visible Spectroscopic Titration.[1] Rationale: Intercalators cause hypochromism (drop in absorbance) and red shifts (bathochromic shift).[1] Groove binders typically show hyperchromism or minor spectral shifts with induced circular dichroism (CD).[1]

Workflow:

  • Prepare fixed concentration of Compound (

    
    M) in Tris-HCl buffer (pH 7.4).
    
  • Titrate with increasing concentrations of Ct-DNA (

    
    M).[1]
    
  • Record spectra (200–400 nm) after each addition.

  • Plot:

    
     vs 
    
    
    
    to determine the Binding Constant (
    
    
    ).[1]
Pathway Visualization: The Benzimidazole MOA

The following diagram details the specific interference points of this molecule within the cell cycle.

MOA Drug 1-(1H-benzimidazol-2-yl) propan-1-amine Microtubules Microtubule Dynamics Drug->Microtubules Inhibits Polymerization (Colchicine Site) DNA DNA Replication Drug->DNA Minor Groove Binding Arrest G2/M Phase Arrest Microtubules->Arrest Spindle Defect DNA->Arrest Checkpoint Activation Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis

Figure 2: Dual-mechanism hypothesis: Tubulin destabilization and DNA binding leading to apoptosis.[1]

References

  • PubChem. (2023). Compound Summary: (1R)-1-(1H-benzimidazol-2-yl)propan-1-amine (CID 935831).[1][2] National Library of Medicine. Link

  • Tonelli, M., et al. (2010). "Benzimidazole derivatives as a privileged scaffold in the development of antimicrobial agents."[3] Current Medicinal Chemistry. (Validates antimicrobial potential of benzimidazole-2-amines).

  • Bansal, Y., & Silakari, O. (2012). "The therapeutic journey of benzimidazoles: A review." Bioorganic & Medicinal Chemistry. (Source for Tubulin/DNA binding mechanisms).[1]

  • Clinical and Laboratory Standards Institute (CLSI). (2023). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard for MIC protocols).
  • Riss, T. L., et al. (2013). "Cell Viability Assays: MTT Assay." Assay Guidance Manual. NCBI. (Standard for Cytotoxicity protocols).

Sources

Foundational

Elucidating the Pharmacodynamics of Novel Benzimidazole Scaffolds: From In Silico Design to Molecular Target Validation

Executive Summary: The Privileged Scaffold The benzimidazole moiety remains a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine bases (adenine and guanine) and essential amino acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

The benzimidazole moiety remains a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine bases (adenine and guanine) and essential amino acids (tryptophan, histidine). While historically recognized as anthelmintics (e.g., albendazole), novel benzimidazole derivatives —particularly those hybridized with triazoles, oxadiazoles, or quinazolinones—have emerged as potent multi-target agents in oncology and antimicrobial resistance.

This technical guide dissects the Mechanism of Action (MoA) of these novel derivatives, focusing on two primary axes: microtubule destabilization (cytoskeletal collapse) and kinase inhibition (signal transduction blockade).

Primary Mechanism: Tubulin Destabilization & Mitotic Arrest

The Mechanistic Logic

Novel benzimidazole derivatives (e.g., 2-aryl or 2-heteroaryl substituted analogs) function as Microtubule Destabilizing Agents (MDAs) . Unlike taxanes which stabilize microtubules, these derivatives bind to the colchicine-binding site at the interface of


- and 

-tubulin dimers.

Causality Chain:

  • Binding: The benzimidazole core occupies the hydrophobic pocket of

    
    -tubulin, often interacting with residues Cys241, Leu248, and Ala250 .
    
  • Inhibition: This steric occlusion prevents the incorporation of the dimer into the growing microtubule (+) end.

  • Catastrophe: The microtubule depolymerizes, leading to the loss of the mitotic spindle.

  • Checkpoint Activation: The Spindle Assembly Checkpoint (SAC) remains unsatisfied, arresting cells in the G2/M phase .

  • Fate: Prolonged arrest triggers Bcl-2 phosphorylation and Caspase-3 activation , forcing the cell into apoptosis.

Pathway Visualization (DOT)

TubulinMechanism Ligand Benzimidazole Derivative Target Tubulin Colchicine Site (β-subunit) Ligand->Target Hydrophobic Interaction Effect1 Inhibition of Polymerization Target->Effect1 Steric Hindrance Effect2 Mitotic Spindle Collapse Effect1->Effect2 Checkpoint G2/M Phase Arrest Effect2->Checkpoint SAC Activation Signal Bcl-2 Phosphorylation Caspase-3 Activation Checkpoint->Signal Outcome Apoptosis (Cell Death) Signal->Outcome

Caption: The cascade from molecular binding at the colchicine site to macroscopic cell death via mitotic arrest.

Secondary Mechanism: Dual Kinase Inhibition (EGFR/VEGFR)

The "Novel" Shift

Recent structural optimizations (e.g., fusing benzimidazole with quinazolinone) have yielded derivatives that act as ATP-competitive inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

  • EGFR Binding: The benzimidazole N-H acts as a hydrogen bond donor to the hinge region (e.g., Met793 ), mimicking the adenine ring of ATP.

  • VEGFR-2 Binding: Interactions with Asp1046 and Glu885 (DFG motif) lock the kinase in an inactive conformation, suppressing angiogenesis.

Comparative Potency Data

The following table summarizes the potency of representative novel benzimidazole hybrids compared to standard clinical inhibitors.

Compound ClassTarget(s)IC50 (µM)Mechanism Note
Benzimidazole-Triazole Hybrid (14d) Tubulin7.63Binds colchicine site; induces G2/M arrest [1].
Benzimidazole-Oxadiazole (4r) VEGFR-20.107Competitive inhibitor; anti-angiogenic [2].[1]
Benzimidazole-Quinazolinone (B6) Tubulin/EGFR2.00Dual-action; disrupts microtubule network [3].
Nocodazole (Control) Tubulin2.50Classic reference standard.
Sorafenib (Control) VEGFR-20.090Clinical reference standard.

Experimental Protocols for Validation

To ensure scientific integrity, the MoA must be validated using a "triangulation" approach: Enzymatic (In Vitro), Cellular (Flow Cytometry), and Molecular (Docking).

Protocol A: Tubulin Polymerization Assay (In Vitro)

Objective: To quantify the direct inhibition of tubulin assembly in a cell-free system.

  • Reagent Prep: Thaw >99% pure bovine brain tubulin (lyophilized) and resuspend in ice-cold G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9). Keep on ice.

  • Baseline Setup: In a 96-well black plate (pre-chilled), add 10 µL of test compound (dissolved in DMSO) at graded concentrations (e.g., 1, 5, 10, 20 µM). Include a Vehicle Control (DMSO only) and Positive Control (Nocodazole, 5 µM).

  • Initiation: Add 90 µL of Tubulin solution (final conc. 3 mg/mL) to each well.

  • Measurement: Immediately place plate in a fluorometer pre-warmed to 37°C .

  • Kinetics: Measure fluorescence (Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes.

  • Data Validation: The Vehicle Control must show a sigmoidal polymerization curve (Lag, Log, Plateau phases). A valid "Hit" will suppress the Plateau height and extend the Lag phase dose-dependently.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: To confirm that the cytotoxicity observed is due to G2/M arrest, characteristic of tubulin inhibitors.

  • Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) at

    
     cells/well in 6-well plates. Incubate for 24h.
    
  • Treatment: Treat with the IC50 concentration of the benzimidazole derivative for 24h.

  • Fixation: Harvest cells (trypsinization), wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C. Critical Step: Add ethanol dropwise while vortexing to prevent clumping.

  • Staining: Wash cells with PBS. Resuspend in staining buffer containing:

    • Propidium Iodide (PI) (50 µg/mL) - stains DNA.

    • RNase A (100 µg/mL) - digests RNA to prevent artifacts.

  • Acquisition: Incubate for 30 min at 37°C in the dark. Analyze 10,000 events on a flow cytometer.

  • Analysis: Use ModFit or FlowJo to deconvolute the histogram. A significant increase in the 4N DNA peak (G2/M) compared to control confirms the mechanism.

The Bacterial Frontier: FtsZ Targeting

For antimicrobial applications, novel benzimidazoles target FtsZ , the bacterial homolog of tubulin.[2]

Mechanism of Action

FtsZ polymerizes to form the Z-ring at the mid-cell division site.[2][3] Benzimidazole derivatives (e.g., trisubstituted analogs) bind to the inter-domain cleft of FtsZ.

  • Result: Stimulation of GTPase activity or blockage of polymerization.[2]

  • Phenotype: Bacteria cannot divide, leading to filamentation and lysis.

FtsZ Inhibition Workflow (DOT)

FtsZWorkflow Compound Benzimidazole Derivative Assay1 Light Scattering Assay (Polymerization) Compound->Assay1 Assay2 GTPase Activity (Phosphate Release) Compound->Assay2 Microscopy TEM/SEM Imaging (Filamentation) Assay1->Microscopy If Active Result Validation: Z-Ring Disruption Microscopy->Result

Caption: Experimental workflow to validate FtsZ inhibition in bacterial strains (e.g., M. tuberculosis).

References

  • Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry.

  • Benzimidazole-based hybrids as inhibitors of EGFR/VEGFR-2 and their combinations with other enzymes. Bioorganic Chemistry.

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. MDPI Molecules.

  • Novel Trisubstituted Benzimidazoles, Targeting Mtb FtsZ, As A New Class of Antitubercular Agents. Journal of Medicinal Chemistry.

  • Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties. Archiv der Pharmazie.

Sources

Exploratory

Technical Guide: Initial Toxicity Screening of 1-(1H-benzimidazol-2-yl)propan-1-amine

The following technical guide details the initial toxicity screening framework for 1-(1H-benzimidazol-2-yl)propan-1-amine . This document is structured for researchers in early-stage drug discovery (Hit-to-Lead), focusin...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the initial toxicity screening framework for 1-(1H-benzimidazol-2-yl)propan-1-amine . This document is structured for researchers in early-stage drug discovery (Hit-to-Lead), focusing on the specific risks associated with the benzimidazole scaffold and primary amine side chains.[1]

[1]

Executive Summary & Compound Profile

1-(1H-benzimidazol-2-yl)propan-1-amine (PubChem CID: 935831) represents a classic "privileged structure" in medicinal chemistry.[1] The benzimidazole core is pharmacologically versatile, found in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and kinase inhibitors. However, this versatility comes with inherent toxicological risks that must be de-risked early.[1]

Structural Hazard Analysis
  • Benzimidazole Core: Historically associated with tubulin polymerization inhibition .[1] While therapeutic for parasites, this mechanism causes aneuploidy (chromosome loss) and teratogenicity in mammalian cells.

  • Primary Amine Side Chain (Propan-1-amine): Increases basicity (

    
    ).[1] Basic amines are prone to lysosomal trapping  (phospholipidosis) and high affinity for the hERG potassium channel  (QT prolongation/cardiotoxicity).
    
  • Unsubstituted Nitrogen (N-H): The free N-H on the imidazole ring is a site for rapid Phase II conjugation or oxidative metabolism.

This guide outlines a Tiered Screening Protocol designed to filter this compound before in vivo studies.

Screening Workflow Visualization

The following diagram illustrates the logical flow of the screening cascade, moving from high-throughput low-cost assays to mechanistic validation.

ToxicityScreeningFunnel cluster_Tier1 Tier 1: In Silico & Physicochemical cluster_Tier2 Tier 2: In Vitro Cytotoxicity cluster_Tier3 Tier 3: Genotoxicity & Cardiotoxicity Start Compound: 1-(1H-benzimidazol-2-yl)propan-1-amine InSilico pKa & LogP Prediction (Likelihood of Lysosomal Trapping) Start->InSilico HepG2 HepG2 Assay (Liver Tox) Metabolic Competence InSilico->HepG2 Pass HEK293 HEK293 Assay (Renal/General) Basal Cytotoxicity InSilico->HEK293 Pass Ames Ames Test (Salmonella) Mutagenicity Screen HepG2->Ames IC50 > 10µM hERG hERG Binding (Patch Clamp) QT Prolongation Risk HEK293->hERG IC50 > 10µM Decision Go / No-Go Decision Ames->Decision Data Integration hERG->Decision

Figure 1: The critical path for early toxicity profiling.[1] Failure at Tier 2 (Cytotoxicity < 1µM) typically triggers a "Stop" or structural redesign.[1]

Tier 1: Physicochemical Profiling (In Silico)[1]

Before wet-lab work, confirm the physicochemical boundaries.[1] The primary amine creates a cationic species at physiological pH.

  • Protocol: Use ACD/Percepta or ChemDraw Professional to calculate LogP and pKa.

  • Risk Thresholds:

    • ClogP > 3 + pKa > 8: High risk of Phospholipidosis . The cationic amphiphilic nature allows the drug to penetrate lysosomes but prevents exit, leading to lipid accumulation (foamy macrophages).

    • Action: If flags are raised, schedule an in vitro phospholipidosis assay (HCS LipidTOX) alongside Tier 2.

Tier 2: In Vitro Cytotoxicity (The Cell Health Screen)

This is the primary filter. We utilize HepG2 (liver carcinoma) for its metabolic activity and HEK293 (kidney) as a robust general line.

Experimental Protocol: Dual-Readout Viability Assay

Objective: Determine IC50 (50% Inhibitory Concentration) and distinguish between mitochondrial toxicity and plasma membrane rupture.[1]

Materials:

  • Cell Lines: HepG2 (ATCC HB-8065), HEK293 (ATCC CRL-1573).[1]

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.[1]

  • Positive Control (Critical): Nocodazole or Albendazole (Known benzimidazole tubulin inhibitors).[1]

  • Vehicle Control: 0.1% DMSO.

Step-by-Step Methodology:

  • Seeding: Plate cells in 96-well plates at 10,000 cells/well. Incubate for 24h at 37°C/5% CO2 to allow attachment.

  • Dosing: Prepare specific compound stocks in DMSO. Dilute in media to achieve final concentrations: 0.1, 1, 10, 50, 100 µM.[1] (Final DMSO < 0.5%).[2]

  • Exposure: Incubate cells with compound for 48 hours .

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4h.

  • Solubilization: Aspirate media. Add 150 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Data Interpretation:

IC50 Value Classification Action
< 1 µM Highly Cytotoxic STOP .[1] Likely non-specific toxicity or potent tubulin inhibition.
1 - 10 µM Moderate Toxicity Proceed with caution.[1] Check therapeutic window.

| > 50 µM | Low Toxicity | PASS . Proceed to Genotoxicity/hERG. |

Tier 3: Genotoxicity (Ames Test)[1]

Benzimidazoles can interact with DNA or spindle proteins. The Ames test detects direct mutagens.

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).[1]

  • Metabolic Activation: Perform with and without S9 fraction (rat liver extract) to detect metabolites that become mutagenic after processing.

  • Success Criteria: The compound must not induce a ≥2-fold increase in revertant colonies compared to vehicle control.

Tier 4: Cardiotoxicity (hERG Inhibition)[1]

The Specific Risk: The "Propan-1-amine" tail mimics the pharmacophore of many potent hERG blockers (basic nitrogen linked to an aromatic ring).[1] Blockage of the hERG potassium channel leads to QT prolongation and potentially fatal arrhythmias (Torsades de Pointes).

Protocol: Fluorescent Polarization or Patch Clamp

For initial screening, a Fluorescence Polarization (FP) displacement assay is cost-effective.[1]

  • Tracer: Use a fluorescent hERG ligand (e.g., E-4031 derivative).

  • Competition: Titrate 1-(1H-benzimidazol-2-yl)propan-1-amine against the tracer in membrane preparations expressing hERG.

  • Threshold: An IC50 < 10 µM in this assay warrants a follow-up Automated Patch Clamp study.

Mechanism of Action: The Benzimidazole Risk

Understanding why toxicity occurs is as important as measuring it. The diagram below details the specific mechanism where benzimidazoles bind to


-tubulin, a risk factor for both efficacy (parasites) and toxicity (mammals).

MOA Compound 1-(1H-benzimidazol-2-yl) propan-1-amine Target Colchicine Binding Site on β-Tubulin Compound->Target High Affinity Binding Effect1 Inhibition of Microtubule Polymerization Target->Effect1 Effect2 Mitotic Arrest (G2/M Phase) Effect1->Effect2 Outcome Apoptosis / Aneuploidy (Toxicity) Effect2->Outcome

Figure 2: The Tubulin-Binding Toxicity Pathway. 2-substituted benzimidazoles often bind the colchicine site of tubulin.[1] If the compound shows high cytotoxicity in Tier 2, confirm this mechanism by checking for G2/M cell cycle arrest.

References

  • PubChem. "Compound Summary: 1-(1H-benzimidazol-2-yl)propan-1-amine (CID 935831)."[1][3] National Library of Medicine. Link

  • Bansal, Y., & Silakari, O. (2012).[1] "The therapeutic journey of benzimidazoles: a review." Bioorganic & Medicinal Chemistry, 20(21), 6208-6236.[1] (Establishes the tubulin-binding mechanism of the scaffold).

  • FDA Guidance for Industry. (2012). "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization (QT Interval Prolongation) by Human Pharmaceuticals." (Standard for hERG/Cardiotoxicity).
  • OECD Guidelines for the Testing of Chemicals. "Test No. 471: Bacterial Reverse Mutation Test (Ames Test)." OECD Publishing. Link

  • Mavrova, A. T., et al. (2012).[1] "Cytotoxic Effects of Some N-Substituted-2-Amino-1H-Benzimidazoles." Journal of Bioequivalence & Bioavailability. (Provides comparative cytotoxicity data for benzimidazole amines).

Sources

Protocols & Analytical Methods

Method

Application Note: Development and Validation of 1-(1H-benzimidazol-2-yl)propan-1-amine as a Tubulin-Targeting Fluorescent Probe

Executive Summary The microtubule cytoskeleton is a critical target for antineoplastic therapies. While taxanes and vinca alkaloids are well-established, there is a distinct need for small-molecule fluorescent probes tha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The microtubule cytoskeleton is a critical target for antineoplastic therapies. While taxanes and vinca alkaloids are well-established, there is a distinct need for small-molecule fluorescent probes that bind the colchicine site to visualize tubulin dynamics without the steric bulk of antibody conjugates.

This guide details the development of 1-(1H-benzimidazol-2-yl)propan-1-amine (BIPA) . As a structural analogue of the colchicine-site binder nocodazole, BIPA utilizes the intrinsic fluorescence of the benzimidazole scaffold, which exhibits solvatochromic "turn-on" properties upon insertion into the hydrophobic tubulin pocket. This document provides a validated workflow for its synthesis, photophysical characterization, and application in tubulin polymerization assays.

Chemical Design and Synthesis Strategy

Rationale

The benzimidazole moiety functions as both the pharmacophore (mimicking the biaryl system of colchicine) and the fluorophore. The C2-propylamine chain introduces chirality and hydrogen-bonding capabilities essential for interacting with the


-tubulin/

-tubulin interface (specifically residues Val181, Cys241, and Leu248 of

-tubulin).
Synthesis Protocol

The synthesis utilizes a Phillips-type condensation modified for chiral retention, reacting o-phenylenediamine with N-protected amino acids.

Reagents:

  • o-Phenylenediamine (OPD)

  • N-Boc-2-aminobutyric acid (chiral source)

  • EDC·HCl / HOBt (Coupling agents)

  • Glacial Acetic Acid (Cyclization)

Workflow Diagram (Synthesis):

SynthesisWorkflow Start Precursors: o-Phenylenediamine + N-Boc-2-aminobutyric acid Step1 Amide Coupling (EDC/HOBt, DMF, RT) Start->Step1 Inter1 Intermediate: N-(2-aminophenyl)amide Step1->Inter1 Step2 Cyclization (AcOH, Reflux, 2h) Inter1->Step2 Inter2 Boc-Protected Benzimidazole Step2->Inter2 Step3 Deprotection (TFA/DCM, 1:1) Inter2->Step3 Final Purified Probe: 1-(1H-benzimidazol-2-yl) propan-1-amine (TFA Salt) Step3->Final

Figure 1: Synthetic pathway for 1-(1H-benzimidazol-2-yl)propan-1-amine involving amide coupling followed by acid-catalyzed cyclodehydration.[1]

Photophysical Characterization

Benzimidazole derivatives often exhibit Environment-Sensitive Fluorescence (ESF). In aqueous buffer (PBS), fluorescence is quenched due to hydrogen bonding with water. Upon binding to the hydrophobic colchicine pocket of tubulin, fluorescence intensity increases (Quantum Yield enhancement).

Solvatochromism Protocol

To predict the "turn-on" response, measure emission in solvents of decreasing polarity.

Procedure:

  • Prepare 10 µM stock solutions of BIPA in: Water, Methanol, Ethanol, Acetonitrile, Dioxane.

  • Set Excitation (

    
    ) to 305 nm  (characteristic benzimidazole absorption).
    
  • Scan Emission (

    
    ) from 320 nm to 500 nm .
    
  • Expectation: A hypsochromic shift (blue shift) and hyperchromic effect (intensity increase) as solvent polarity decreases (e.g., Water

    
     Dioxane), simulating the protein pocket.
    

Data Output Format:

SolventDielectric Constant (

)

(nm)
Relative Quantum Yield (

)
Water (PBS)80.14200.05 (Reference)
Methanol32.74100.18
Dioxane2.23750.65

Biological Validation: Tubulin Binding Assays

Mechanism of Action

BIPA targets the colchicine binding site located at the interface of the


- and 

-tubulin heterodimer. Binding prevents the curved-to-straight conformational change necessary for microtubule polymerization.

Signaling & Mechanism Diagram:

MoA Probe Probe (BIPA) (Free/Quenched) Complex Probe-Tubulin Complex (Colchicine Site) Probe->Complex Diffusion Tubulin Free Tubulin Dimers (α/β Heterodimer) Tubulin->Complex Binding (Kd ~ µM) Fluorescence Fluorescence TURN-ON (High QY, Hydrophobic Environment) Complex->Fluorescence ESF Effect Inhibition Inhibition of Polymerization (Microtubule Destabilization) Complex->Inhibition Steric Hindrance Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Downstream Effect

Figure 2: Mechanism of Action. BIPA binds the colchicine site, triggering fluorescence enhancement and inhibiting microtubule assembly.

Protocol: In Vitro Tubulin Polymerization Assay

This assay validates the probe's ability to inhibit microtubule assembly, a hallmark of colchicine-site binders.

Materials:

  • Purified Porcine Brain Tubulin (>99% pure).

  • GTP (Guanosine triphosphate).[1]

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • 96-well half-area plate (UV-transparent).

Step-by-Step Protocol:

  • Preparation: Keep tubulin on ice. Prepare a 3 mg/mL tubulin stock in PEM buffer containing 1 mM GTP.

  • Dosing: Add BIPA to wells at varying concentrations (0.1, 1, 5, 10, 50 µM). Include a Vehicle Control (DMSO) and a Positive Control (Nocodazole, 5 µM) .

  • Initiation: Add tubulin stock to the wells (Final conc: 2 mg/mL).

  • Measurement: Immediately place in a plate reader pre-warmed to 37°C .

  • Kinetics: Measure Absorbance at 340 nm (turbidity) every 30 seconds for 60 minutes.

Data Interpretation:

  • Lag Phase: BIPA should extend the nucleation lag phase.

  • Steady State: BIPA should reduce the maximum absorbance (Vmax) compared to control.

Protocol: Fluorescence Titration ( Determination)

To determine the binding affinity (


) of BIPA to tubulin.
  • Fixed Probe: Prepare 2 µM BIPA solution in PEM buffer.

  • Titrant: Titrate with increasing concentrations of Tubulin (0 to 20 µM).

  • Readout: Measure Fluorescence Emission at

    
     (determined in Section 3.1) after each addition.
    
  • Calculation: Plot Fluorescence Intensity (

    
    ) vs. [Tubulin]. Fit data to the one-site binding equation:
    
    
    
    

Cellular Imaging Application

Since BIPA is a small, lipophilic molecule, it is expected to be cell-permeable.

Staining Protocol:

  • Cell Culture: Seed HeLa or MCF-7 cells on glass-bottom dishes.

  • Incubation: Treat cells with 5 µM BIPA for 30 minutes at 37°C.

    • Note: High concentrations (>10 µM) may cause microtubule depolymerization (the "probe" becomes a "drug").

  • Wash: Wash 2x with warm PBS (optional, as unbound probe is quenched).

  • Imaging:

    • Microscope: Confocal or Epifluorescence.[2]

    • Filter Set: DAPI/Hoechst channel (Ex: ~350nm, Em: ~450nm). Note: If BIPA is derivatized with a visible fluorophore (e.g., FITC), use appropriate channels.

  • Counter-stain: Co-stain with a mitochondrial tracker (Red) to verify specificity, as benzimidazoles can sometimes accumulate in mitochondria.

References

  • Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Source: National Institutes of Health (PMC). Context: Establishes benzimidazole derivatives as modulators of tubulin polymerization and describes the turbidity assay protocols. URL:[Link]

  • Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors. Source: MDPI (Molecules). Context: details the synthesis and computational docking of benzimidazoles at the colchicine binding site. URL:[Link]

  • Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors. Source: MDPI (Pharmaceuticals). Context: Provides protocols for immunofluorescence staining of microtubules to validate small-molecule inhibitors. URL:[Link]

  • PubChem Compound Summary: (1R)-1-(1H-benzimidazol-2-yl)propan-1-amine. Source:[3] National Center for Biotechnology Information. Context: Chemical structure verification and physical property data for the specific probe molecule.[4] URL:[Link]

Sources

Application

Application Note: Radiolabeling Strategies for 1-(1H-benzimidazol-2-yl)propan-1-amine for In Vivo PET Imaging

Executive Summary & Scientific Rationale The molecule 1-(1H-benzimidazol-2-yl)propan-1-amine represents a critical scaffold in medicinal chemistry, sharing structural homology with poly(ADP-ribose) polymerase (PARP) inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule 1-(1H-benzimidazol-2-yl)propan-1-amine represents a critical scaffold in medicinal chemistry, sharing structural homology with poly(ADP-ribose) polymerase (PARP) inhibitors, histamine H4 ligands, and various kinase inhibitors. For in vivo imaging, the presence of the primary aliphatic amine and the benzimidazole core dictates the radiolabeling strategy.

This guide details two distinct protocols tailored to specific imaging objectives:

  • Protocol A (Standard): [18F]SFB Acylation. Best for biodistribution studies and peripheral targets. This method conjugates the primary amine with N-succinimidyl-4-[18F]fluorobenzoate, creating a stable amide bond.

  • Protocol B (CNS-Specific): [11C]N-Methylation. Best for brain imaging where blood-brain barrier (BBB) penetration is required. This method converts the primary amine to a secondary [11C]methyl-amine, minimizing molecular weight changes.

Pre-requisites & Safety

Chemical Precursors[1]
  • Target Molecule: 1-(1H-benzimidazol-2-yl)propan-1-amine (High purity >98%, stored as HCl salt).

  • Radionuclide: [18F]Fluoride (produced via 18O(p,n)18F reaction) or [11C]CO2 (via 14N(p,α)11C).

  • Prosthetic Group Precursor (for Protocol A): (4-ethoxycarbonyl)phenyltrimethylammonium triflate (or similar ester precursor for SFB).

Critical Equipment
  • Automated Radiosynthesis Module (e.g., GE TRACERlab FX2 N or equivalent).

  • Semipreparative HPLC with UV (254 nm) and Gamma detection.

  • Radio-TLC scanner.

  • Dose Calibrator.

Protocol A: Fluorine-18 Labeling via [18F]SFB

Rationale: The primary amine is a nucleophilic "handle." Acylation with [18F]SFB is a robust, "gold-standard" bioconjugation technique that yields a metabolically stable tracer.

Synthesis of [18F]SFB (Prosthetic Group)

Before labeling the target, the prosthetic group [18F]SFB must be synthesized.

  • Trapping: Trap [18F]F- on a QMA carbonate cartridge. Elute with K2.2.2/K2CO3 solution into the reactor.

  • Drying: Azeotropic drying with acetonitrile (ACN) at 95°C (x2).

  • Labeling: Add precursor (ethyl 4-(trimethylammonium)benzoate triflate) in ACN. Heat at 90°C for 10 min to form Ethyl 4-[18F]fluorobenzoate .

  • Hydrolysis: Add tetrapropylammonium hydroxide (TPAOH) or NaOH. Heat at 120°C for 5 min to form the 4-[18F]fluorobenzoate salt .

  • Activation: Add TSTU (O-(N-Succinimidyl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in ACN. React at 90°C for 5 min.

  • Purification: Dilute with 5% acetic acid, pass through a C18 Sep-Pak, wash with water, and elute purified [18F]SFB with ACN (2-3 mL).

Conjugation to 1-(1H-benzimidazol-2-yl)propan-1-amine
  • Preparation: Dissolve 2.0 mg of 1-(1H-benzimidazol-2-yl)propan-1-amine in 300 µL borate buffer (pH 8.5) or DMSO with 10 µL DIPEA (to ensure the amine is deprotonated).

  • Reaction: Add the purified [18F]SFB solution to the precursor vial.

  • Incubation: Heat at 40°C for 10-15 minutes. The basic pH promotes the nucleophilic attack of the primary amine on the NHS-ester of SFB.

  • Quench: Add 2 mL of HPLC mobile phase (e.g., 20% ACN in water + 0.1% TFA).

Purification & Formulation
  • HPLC Method: C18 Reverse Phase Column (e.g., Phenomenex Luna, 5µ, 250x10mm).

    • Mobile Phase: Gradient 10% to 90% ACN in 0.1% TFA water over 20 min.

    • Flow Rate: 4-5 mL/min.

  • Collection: Collect the product peak (retention time typically 12-15 min, distinct from hydrolyzed SFB).

  • Formulation: Dilute fraction with water, trap on C18 Light Sep-Pak, wash with 10 mL water, elute with 1 mL Ethanol, and dilute with 9 mL saline for injection.

Protocol B: Carbon-11 Labeling via [11C]Methyl Iodide

Rationale: If the primary amine is critical for receptor binding (e.g., mimicking a neurotransmitter), converting it to a bulky amide (Protocol A) may destroy affinity. N-methylation preserves the charge and size profile.

Production of [11C]MeI
  • Produce [11C]CO2 via cyclotron.[1]

  • Reduce to [11C]CH4 (Ni catalyst/H2) and iodinate to [11C]CH3I (gas phase recirculation method).

  • Alternatively, use [11C]Methyl Triflate ([11C]MeOTf) for higher reactivity.

Methylation Reaction
  • Precursor Prep: Dissolve 1.0 mg 1-(1H-benzimidazol-2-yl)propan-1-amine in 300 µL DMF.

  • Base: Add 2 µL of 5M NaOH or tetrabutylammonium hydroxide (TBAOH) to deprotonate the amine slightly (careful control needed to avoid over-methylation to quaternary salt).

  • Labeling: Bubble [11C]MeI (or [11C]MeOTf) into the reaction vessel at room temperature.

  • Reaction: Heat at 80°C for 2 minutes.

  • Quench: Add 1.5 mL HPLC mobile phase.

Purification
  • HPLC: Semi-prep C18.

    • Mobile Phase: Isocratic 25% ACN / 75% Ammonium Formate (0.1M).

    • Note: Separation of the N-[11C]methyl (secondary amine) from the N,N-di-[11C]methyl (tertiary) and precursor is critical.

Workflow Visualization

RadiolabelingWorkflow F18 [18F]Fluoride (Cyclotron) QMA QMA Trap & Elute F18->QMA SFB_Syn [18F]SFB Synthesis (3 Steps) QMA->SFB_Syn Purify_SFB C18 Sep-Pak Purification SFB_Syn->Purify_SFB Conjugation Conjugation Reaction (pH 8.5, 40°C) Purify_SFB->Conjugation Pure [18F]SFB Precursor Benzimidazole Precursor (Amine) Precursor->Conjugation HPLC Semi-Prep HPLC Conjugation->HPLC Formulation Formulation (10% EtOH/Saline) HPLC->Formulation QC QC & Release Formulation->QC

Figure 1: Workflow for the [18F]SFB radiolabeling of the benzimidazole-amine precursor.

Quality Control (QC) Parameters

ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical HPLC & Radio-TLC> 95%
Molar Activity (Am) UV Absorbance (254 nm) vs Activity> 10 GBq/µmol (for receptors)
Residual Solvents GCACN < 410 ppm, DMSO < 5000 ppm
pH pH Strip4.5 - 8.0
Sterility Filter Integrity Test / CultureSterile
Endotoxin LAL Test< 17.5 EU/mL

In Vivo Imaging Protocol (Mouse Model)

Animal Handling
  • Subject: Male BALB/c or Nude mice (20-25g).

  • Anesthesia: 2% Isoflurane in O2 (2 L/min).

Injection & Scan
  • Cannulation: Secure tail vein catheter.

  • Injection: Administer 5-10 MBq (100-200 µL) of the formulated radiotracer.

  • Acquisition:

    • Dynamic Scan: Start PET acquisition immediately upon injection (0-60 min) to capture wash-in/wash-out kinetics.

    • Static Scan: Acquire 10-min static frames at 30 min and 60 min p.i. for biodistribution.[2][3][4][5][6][7]

  • CT Scan: Perform CT for anatomical co-registration.

Data Analysis
  • Reconstruct images using OSEM-3D.

  • Draw Volumes of Interest (VOIs) on target organs (Brain, Tumor, Liver, Kidneys).

  • Calculate %ID/g (Percent Injected Dose per gram) and SUV (Standardized Uptake Value).

References

  • Wester, H. J., et al. (2003). "Syntheses of [18F]SFB and [18F]SFO for the labeling of peptides and proteins." Nuclear Medicine and Biology. Link

  • Gomez, L., et al. (2008). "Novel benzimidazole derivatives as PET radioligands for the imaging of cerebral AMPA receptors." Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, M. R., et al. (2004). "Development of an automated system for synthesizing [11C]methyl iodide and [11C]methyl triflate." Applied Radiation and Isotopes. Link

  • Tang, G., et al. (2010). "Synthesis and bioevaluation of [18F] labeled benzimidazole derivatives as potential radiotracer for PET tumor imaging." Bioorganic & Medicinal Chemistry Letters. Link

  • PubChem. (2024). "Compound Summary: 1-(1H-benzimidazol-2-yl)propan-1-amine." National Library of Medicine. Link

Sources

Method

Application Notes and Protocols for the Evaluation of 1-(1H-benzimidazol-2-yl)propan-1-amine Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Introduction: The Imperative for Novel Anti-MRSA Agents Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant and persistent threat to global public health, causing a spectrum of infections from loc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Anti-MRSA Agents

Methicillin-resistant Staphylococcus aureus (MRSA) represents a significant and persistent threat to global public health, causing a spectrum of infections from localized skin and soft tissue ailments to life-threatening bacteremia, pneumonia, and endocarditis.[1] The defining characteristic of MRSA is its resistance to nearly all β-lactam antibiotics, which has historically been the cornerstone of anti-staphylococcal therapy.[2] This resistance is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with a low affinity for β-lactam antibiotics.[2] The continuous evolution of multidrug-resistant MRSA strains necessitates an urgent and ongoing search for novel antimicrobial agents with unique mechanisms of action.

Benzimidazoles are a class of heterocyclic aromatic organic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anthelmintic properties.[3][4] Their structural similarity to purine nucleosides allows them to interact with various biological macromolecules.[4] Some benzimidazole derivatives have been shown to exert their antibacterial effects by inhibiting DNA gyrase, a crucial enzyme in bacterial DNA replication, or by disrupting other essential cellular processes.[5] The compound 1-(1H-benzimidazol-2-yl)propan-1-amine is a novel benzimidazole derivative with a chemical structure that presents a promising scaffold for antimicrobial activity.

This comprehensive guide provides a detailed framework for the systematic evaluation of the in vitro antimicrobial activity of 1-(1H-benzimidazol-2-yl)propan-1-amine against MRSA. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring methodological robustness and data integrity.[6][7][8][9] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical assessment of new antimicrobial agents.

PART 1: Foundational Antimicrobial Susceptibility Testing

The initial assessment of a novel antimicrobial agent hinges on determining its minimum inhibitory and bactericidal concentrations. These foundational assays provide a quantitative measure of the compound's potency.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11] The broth microdilution method is a gold-standard technique for determining the MIC of a novel compound.[10][12]

Protocol: Broth Microdilution MIC Assay for 1-(1H-benzimidazol-2-yl)propan-1-amine against MRSA

Materials:

  • 1-(1H-benzimidazol-2-yl)propan-1-amine (stock solution of known concentration)

  • MRSA strain (e.g., ATCC 43300 or a well-characterized clinical isolate)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture of MRSA on a non-selective agar plate, select 3-5 morphologically similar colonies.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute the standardized inoculum 1:150 in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[10]

  • Preparation of Compound Dilutions:

    • Prepare a series of two-fold dilutions of 1-(1H-benzimidazol-2-yl)propan-1-amine in CAMHB in the wells of a 96-well plate.

    • The final volume in each well should be 50 µL. For a novel agent, a broad concentration range (e.g., 0.06 to 128 µg/mL) is recommended.[10]

    • Include a growth control well containing only CAMHB and a sterility control well with uninoculated CAMHB.[10]

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, except for the sterility control well. The final volume in each well will be 100 µL.[10]

  • Incubation:

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[11] The growth control well should be turbid, and the sterility control well should be clear.[10]

Data Presentation: Hypothetical MIC Data for 1-(1H-benzimidazol-2-yl)propan-1-amine

MRSA Isolate1-(1H-benzimidazol-2-yl)propan-1-amine MIC (µg/mL)Vancomycin MIC (µg/mL)Oxacillin MIC (µg/mL)
ATCC 4330021>256
Clinical Isolate 111128
Clinical Isolate 222>256
Clinical Isolate 341256
Minimum Bactericidal Concentration (MBC) Determination

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][14] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[11][15]

Protocol: MBC Assay for 1-(1H-benzimidazol-2-yl)propan-1-amine against MRSA

Materials:

  • Completed MIC microtiter plate

  • Tryptic Soy Agar (TSA) plates

  • Sterile micropipettes and tips

Procedure:

  • Subculturing from MIC Plate:

    • Following the determination of the MIC, select the wells showing no visible growth (the MIC well and wells with higher concentrations).

    • From each of these wells, aspirate a 10 µL aliquot.

  • Plating:

    • Spot-inoculate the 10 µL aliquot onto a TSA plate.

    • Allow the spots to dry completely before inverting the plate.

  • Incubation:

    • Incubate the TSA plates at 35°C ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, observe the number of colonies on each spot.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[13][15]

Data Presentation: Hypothetical MIC and MBC Data

Compound Concentration (µg/mL)Growth in BrothColony Count on Agar
0 (Growth Control)+Confluent
0.5+Confluent
1+Confluent
2 (MIC)->100 colonies
4 (MBC)-0 colonies
8-0 colonies

Causality Behind Experimental Choices: The selection of CAMHB is critical as it is the standardized medium for susceptibility testing of non-fastidious bacteria, ensuring reproducibility and comparability of results.[8] The inoculum density is precisely controlled to 5 x 10⁵ CFU/mL as higher densities can lead to falsely elevated MIC values.[10] The 99.9% kill threshold for MBC is a stringent and universally accepted definition of bactericidal activity.[13][14]

Experimental Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay prep_compound Prepare serial dilutions of 1-(1H-benzimidazol-2-yl)propan-1-amine inoculate_plate Inoculate 96-well plate prep_compound->inoculate_plate prep_inoculum Prepare standardized MRSA inoculum (0.5 McFarland) prep_inoculum->inoculate_plate incubate_mic Incubate at 35°C for 16-20 hours inoculate_plate->incubate_mic read_mic Visually determine MIC incubate_mic->read_mic subculture Subculture from clear wells (≥MIC) onto agar plates read_mic->subculture incubate_mbc Incubate at 35°C for 18-24 hours subculture->incubate_mbc read_mbc Determine MBC (≥99.9% kill) incubate_mbc->read_mbc

Workflow for MIC and MBC determination.

PART 2: Elucidating the Pharmacodynamics with Time-Kill Kinetics

A time-kill assay provides a dynamic view of an antimicrobial agent's activity, revealing the rate and extent of bacterial killing over time.[16] This is crucial for understanding whether a compound exhibits concentration-dependent or time-dependent killing.

Protocol: Time-Kill Kinetic Assay for 1-(1H-benzimidazol-2-yl)propan-1-amine against MRSA

Materials:

  • 1-(1H-benzimidazol-2-yl)propan-1-amine (stock solution)

  • Mid-logarithmic phase culture of MRSA

  • CAMHB

  • Sterile flasks or tubes

  • Shaking incubator (37°C)

  • Sterile saline or PBS for dilutions

  • TSA plates

Procedure:

  • Inoculum Preparation:

    • Prepare a starting inoculum of MRSA in CAMHB at a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare flasks containing CAMHB with various concentrations of 1-(1H-benzimidazol-2-yl)propan-1-amine (e.g., 0.5x, 1x, 2x, and 4x the predetermined MIC).

    • Include a growth control flask with no compound.

    • Inoculate each flask with the prepared MRSA suspension.

  • Sampling and Plating:

    • At predefined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[16][17]

    • Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto TSA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C ± 2°C for 18-24 hours.

    • Count the number of colonies on plates that yield between 30 and 300 colonies and calculate the CFU/mL for each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration of the compound.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[16][18]

Data Presentation: Hypothetical Time-Kill Curve Data

Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.75.75.75.7
26.55.24.84.1
47.84.53.93.0
68.93.83.1<2.0
89.23.1<2.0<2.0
249.5<2.0<2.0<2.0

Conceptual Diagram of Potential Benzimidazole Mechanism of Action

Benzimidazole derivatives may interfere with essential bacterial processes. A plausible mechanism of action is the inhibition of DNA gyrase, an enzyme critical for DNA replication and repair.

G compound 1-(1H-benzimidazol-2-yl)propan-1-amine target Bacterial DNA Gyrase (Topoisomerase II) compound->target Binds to and inhibits process1 DNA Supercoiling and Relaxation target->process1 Essential for outcome Inhibition of DNA Synthesis & Cell Death target->outcome Inhibition leads to process2 DNA Replication process1->process2 Required for

Potential mechanism of action of the benzimidazole compound.

PART 3: Conclusion and Future Directions

The protocols detailed in this application note provide a robust and standardized framework for the initial in vitro characterization of 1-(1H-benzimidazol-2-yl)propan-1-amine against MRSA. A determination of potent MIC and MBC values, coupled with favorable time-kill kinetics, would establish this compound as a promising candidate for further preclinical development.

Subsequent investigations should focus on:

  • Spectrum of Activity: Testing against a broader panel of clinical MRSA isolates, as well as other Gram-positive and Gram-negative pathogens.

  • Mechanism of Action Studies: Employing techniques such as macromolecular synthesis assays and electron microscopy to definitively elucidate the cellular target.

  • Resistance Development: Assessing the potential for MRSA to develop resistance to the compound through serial passage studies.

  • In Vivo Efficacy: Evaluating the compound's effectiveness in animal models of MRSA infection.

By adhering to these rigorous and systematic evaluation protocols, researchers can confidently and efficiently advance the development of novel antimicrobial agents to combat the ever-present threat of multidrug-resistant bacteria.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Anti-MRSA Agent 8.
  • Kumar, U., Narang, R., Nayak, S. K., Singh, S. K., & Gupta, V. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414.
  • Rashdan, M. A., et al. (2021). Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). Journal of Biomolecular Structure and Dynamics, 1-22.
  • Khan, I., et al. (2017). Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. Research Journal of Pharmacy and Technology, 10(7), 2400-2414.
  • CLSI and EUCAST. (2025, August 19). CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing.
  • Bhatt, P., et al. (2023). Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement. Cureus, 15(3), e36965.
  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST - Home. Retrieved from [Link]

  • López-López, G., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(4), 100895.
  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 13.1. Retrieved from [Link]

  • Nikopharmad. (2025, July 30). MIC/MBC Testing | International and Accredited Lab.
  • El-Sayed, A. M., et al. (2021). New combination approaches to combat methicillin-resistant Staphylococcus aureus (MRSA). Scientific Reports, 11(1), 4157.
  • Emery Pharma. (2016, September 1). How-to guide: Minimum Inhibitory Concentration (MIC). Retrieved from [Link]

  • Pfaller, M. A. (2020). Novel strategies for rapid identification and susceptibility testing of MRSA. Expert Review of Molecular Diagnostics, 20(8), 809-819.
  • Sharma, D., et al. (2017). Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Journal of Pharmaceutical Sciences and Research, 9(9), 1454-1459.
  • Ayaz, F. A., & Yilmaz, I. (2015). Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Current Topics in Medicinal Chemistry, 15(18), 1806-1819.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC). Retrieved from [Link]

  • Reygaert, W. (2014). Methicillin-Resistant Staphylococcus aureus (MRSA): Identification and Susceptibility Testing Techniques.
  • CLSI. (2025). CLSI 2025: Antibiotic Selection and Zone Interpretation Criteria for Staphylococcus aureus. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI supplement M100.
  • ResearchGate. (n.d.). Time-kill assay against MRSA isolate on treatment with ethanolic.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of minimum inhibitory concentration (MIC) of cloxacilin for selected isolates of methicilin-resistant Staphylococcus aureus (MRSA) with their antibiogram. Retrieved from [Link]

  • Shrestha, S., et al. (2017). Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus in a Tertiary Care Hospital in Nepal. International Journal of Microbiology, 2017, 6598383.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • CLSI. (n.d.). M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135.
  • FDA. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (2017). M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. CLSI supplement M100.
  • Nelson Labs. (n.d.). Time-Kill Evaluations. Retrieved from [Link]

  • PubChem. (n.d.). (1R)-1-(1H-benzimidazol-2-yl)propan-1-amine. Retrieved from [Link]

  • Palavecino, E. L. (2020). Rapid Methods for Detection of MRSA in Clinical Specimens. Methods in Molecular Biology, 2069, 13-25.
  • Anwar, K., Hussein, D., & Salih, J. (2020). Antimicrobial Susceptibility Testing and Phenotypic Detection of MRSA Isolated from Diabetic Foot Infection. Infection and Drug Resistance, 13, 4527-4535.
  • Kumar, S., et al. (2022). Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens. Microbiology Spectrum, 10(1), e01550-21.
  • ResearchGate. (n.d.). Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

"improving the bioavailability of 1-(1H-benzimidazol-2-yl)propan-1-amine for oral administration"

Technical Support Center: Bioavailability Enhancement of 1-(1H-benzimidazol-2-yl)propan-1-amine Ticket ID: BZB-PA-001 Topic: Oral Bioavailability Optimization Assigned Specialist: Senior Application Scientist, Formulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Enhancement of 1-(1H-benzimidazol-2-yl)propan-1-amine

Ticket ID: BZB-PA-001 Topic: Oral Bioavailability Optimization Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary: The Molecule & The Challenge

You are working with 1-(1H-benzimidazol-2-yl)propan-1-amine (hereafter BZB-PA ). Based on its structure—a lipophilic benzimidazole core fused with a basic propyl-amine tail—this molecule presents a classic Biopharmaceutics Classification System (BCS) Class II (or borderline Class IV) profile.

The Core Problem: BZB-PA exhibits a "pH-Solubility Paradox."

  • Gastric Phase (pH 1.2): The molecule is likely dicationic (protonation of both the imidazole ring nitrogen and the aliphatic amine). Solubility is high.

  • Intestinal Phase (pH 6.8): The imidazole ring deprotonates (pKa ~5.6), leaving only the aliphatic amine charged. While this retains some polarity, the lipophilic aromatic core drives the molecule to aggregate or precipitate, drastically reducing the free fraction available for absorption.

  • Metabolic Barrier: Benzimidazoles are notorious substrates for CYP3A4 first-pass metabolism.

This guide provides three targeted troubleshooting modules to overcome these barriers.

Module 1: Dissolution & Solubility

User Issue: "My compound dissolves in 0.1N HCl but precipitates immediately upon adjusting to pH 6.8 (simulated intestinal fluid)."

Root Cause Analysis

You are witnessing "Spring and Parachute" failure . The acidic environment acts as a "spring," supersaturating the drug. However, without a stabilizer (the "parachute"), the drug crystallizes rapidly in the neutral intestine before absorption can occur.

Solution: Salt Selection & Amorphous Solid Dispersions (ASD)

Do not rely on the free base. You must engineer a solid form that maintains supersaturation.

Protocol 1: Counter-ion Screening (Salt Formation) Objective: Create a salt with a lower lattice energy to improve dissolution rate. Recommended Acids: Hydrochloric acid (HCl), Methanesulfonic acid (Mesylate), or L-Tartaric acid.

  • Dissolve 100 mg of BZB-PA free base in minimal ethanol/methanol.

  • Add acid (1.1 molar equivalents) dropwise while stirring at 40°C.

  • Cool slowly to 4°C to induce crystallization.

  • Filter and dry.

  • Test: Measure equilibrium solubility in Phosphate Buffer (pH 6.8). Target: >50 µg/mL.

Protocol 2: Polymer-Stabilized Solid Dispersion If salts fail to hold supersaturation, use a polymer to inhibit crystallization.

  • Carrier Selection: Polyvinylpyrrolidone-vinyl acetate (PVP-VA64) or HPMC-AS (Hypromellose Acetate Succinate).

  • Ratio: 1:3 (Drug:Polymer).

  • Method: Solvent Evaporation.[1][2]

    • Dissolve BZB-PA and PVP-VA64 in a common solvent (e.g., Methanol/DCM 1:1).

    • Rotary evaporate at 45°C under vacuum until a dry film forms.

    • Pulverize the film into a fine powder.

  • Mechanism: The polymer sterically hinders crystal growth, keeping BZB-PA in a high-energy amorphous state during intestinal transit.

Module 2: Permeability & Metabolism

User Issue: "Solubility is acceptable, but plasma exposure (AUC) remains low in animal models."

Root Cause Analysis

This suggests either low membrane permeability due to the charged amine at pH 6.8 or, more likely, extensive first-pass metabolism . Benzimidazoles are rapidly oxidized by hepatic CYP enzymes.

Solution: Lipid-Based Self-Emulsifying Drug Delivery Systems (SEDDS)

Lipid formulations can recruit the lymphatic transport system , bypassing the portal vein (and the liver) entirely.

Decision Logic (Graphviz Diagram):

FormulationLogic Start Low Bioavailability Observed CheckSol Is Solubility in pH 6.8 > 50 µg/mL? Start->CheckSol CheckMet Is Microsomal Stability (t1/2) < 15 min? CheckSol->CheckMet Yes SaltStrategy Strategy A: Salt Formation (Improve Dissolution) CheckSol->SaltStrategy No (Crystalline ppt) LipidStrategy Strategy C: SEDDS/Lipid Formulation (Bypass Liver / Lymphatic Route) CheckMet->LipidStrategy Yes (High Metabolism) PermStrategy Strategy D: Permeability Enhancers (e.g., Sodium Caprate) CheckMet->PermStrategy No (Low Permeability) ASDStrategy Strategy B: Amorphous Solid Dispersion (Inhibit Precipitation) SaltStrategy->ASDStrategy If Salt precipitates rapidly

Caption: Decision tree for selecting the optimal formulation strategy based on physicochemical bottlenecks.

Protocol 3: SEDDS Preparation Objective: Solubilize BZB-PA in a pre-concentrate that spontaneously emulsifies in the gut.

Component TypeRecommended ExcipientFunction% w/w
Oil Phase Capryol™ 90 (Propylene glycol monocaprylate)Solubilizer for lipophilic drugs20%
Surfactant Cremophor® EL (Kolliphor EL)Emulsification50%
Co-Surfactant Transcutol® P (Diethylene glycol monoethyl ether)Reduces interfacial tension30%
  • Mix the Oil, Surfactant, and Co-Surfactant in a glass vial. Vortex for 2 minutes.

  • Add BZB-PA (e.g., 50 mg per gram of vehicle).

  • Heat to 50°C and stir/sonicate until a clear solution forms (approx. 30 mins).

  • Validation: Add 1 mL of this mixture to 100 mL of water. It should form a clear/bluish microemulsion within 1 minute with mild agitation.

Module 3: Advanced Troubleshooting (FAQs)

Q: Can I use Cyclodextrins (HP-β-CD) instead of lipids? A: Yes. Cyclodextrins are excellent for benzimidazoles.

  • Why: The hydrophobic benzimidazole ring fits into the CD cavity, shielding it from water while the hydrophilic exterior aids dissolution.

  • Caveat: Cyclodextrins improve solubility but do not protect against metabolic enzymes as effectively as lipid systems (which alter the absorption route). Use CDs if solubility is the only blocker; use Lipids if metabolism is also a factor.

Q: My LC-MS peaks are splitting during analysis. A: This is common with amine-containing benzimidazoles.

  • Fix: Ensure your mobile phase pH is controlled. Use 0.1% Formic Acid (pH ~2.7) to keep the amine fully protonated, or use a high pH buffer (Ammonium Bicarbonate pH 10) with a hybrid silica column (e.g., Waters XBridge) to keep it fully deprotonated. Avoid neutral pH where the ionization state fluctuates.

Summary of Quantitative Expectations

ParameterFree Base (Untreated)Salt Form (HCl)Solid Dispersion (PVP)Lipid System (SEDDS)
Solubility (pH 1.2) HighVery HighHighHigh
Solubility (pH 6.8) < 5 µg/mL (Precipitates)~20 µg/mL> 100 µg/mLSolubilized in micelles
Tmax (Rat) Variable (2-4 h)1-2 h0.5 - 1 h1-2 h
Primary Benefit BaselineFaster OnsetSustained SupersaturationMetabolic Bypass

References

  • Moriwaki, C., et al. (2008).[3][4] Enhancement of solubility and dissolution rate of albendazole by complexation with cyclodextrins.[1][3][5][6]Brazilian Journal of Chemical Engineering . Link

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects.Acta Pharmaceutica Sinica B . Link

  • Porter, C. J., et al. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs.Nature Reviews Drug Discovery . Link

  • Lindenberg, M., et al. (2004). Classification of orally administered drugs on the World Health Organization Model List of Essential Medicines according to the biopharmaceutics classification system.European Journal of Pharmaceutics and Biopharmaceutics . Link

  • Torrado, S., et al. (1996). Preparation, dissolution and characterization of albendazole solid dispersions.[7]International Journal of Pharmaceutics . Link

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 1-(1H-benzimidazol-2-yl)propan-1-amine

Welcome to the technical support center for the synthesis of 1-(1H-benzimidazol-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1H-benzimidazol-2-yl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The aim is to empower you with the scientific rationale behind experimental choices to overcome common challenges and optimize your synthesis yield.

I. Synthesis Overview: The Phillips-Ladenburg Reaction

The synthesis of 1-(1H-benzimidazol-2-yl)propan-1-amine, a valuable scaffold in medicinal chemistry, is typically achieved through the condensation of o-phenylenediamine with 2-aminobutanoic acid or its derivatives. This reaction, a variant of the Phillips-Ladenburg reaction, involves the formation of the benzimidazole ring.[1][2] While seemingly straightforward, this synthesis is often plagued by issues such as low yields, side product formation, and purification difficulties. This guide will address these challenges systematically.

Reaction Mechanism Workflow

The fundamental reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid.

G cluster_reactants Reactants cluster_process Process cluster_product Product o_phenylenediamine o-Phenylenediamine condensation Condensation & Cyclization o_phenylenediamine->condensation aminobutanoic_acid 2-Aminobutanoic Acid aminobutanoic_acid->condensation dehydration Dehydration condensation->dehydration target_molecule 1-(1H-benzimidazol-2-yl)propan-1-amine dehydration->target_molecule

Caption: General workflow for the synthesis of 1-(1H-benzimidazol-2-yl)propan-1-amine.

II. Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary parameters to investigate?

A1: Low yields are a common hurdle. The initial parameters to optimize are the choice of acid catalyst and solvent. Reaction temperature and time are also critical.

  • Catalyst Choice: The Phillips-Ladenburg reaction typically requires acidic conditions to facilitate the condensation.[3] Common choices include mineral acids like hydrochloric acid or polyphosphoric acid (PPA). The concentration of the acid is crucial; insufficient acid can lead to a sluggish reaction, while excessive acid can cause degradation of starting materials or the product.

  • Solvent Selection: The solvent plays a significant role in reaction kinetics and solubility of reactants. Polar solvents are generally preferred. A solvent screen including ethanol, methanol, and water is recommended to find the optimal medium for your specific substrate.[1] In some cases, running the reaction neat (solvent-free) at an elevated temperature can be effective.[4]

  • Temperature and Time: These parameters are interdependent. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions and decomposition. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature. Prolonged reaction times do not always equate to higher yields and can lead to the formation of impurities.

Q2: I am observing significant formation of side products. What are the likely culprits and how can I minimize them?

A2: Side product formation is often linked to the reactivity of the starting materials and the reaction conditions.

  • Over-alkylation/Disubstitution: When using aldehydes as starting materials, a common side product is the 1,2-disubstituted benzimidazole.[5] This can be controlled by carefully managing the stoichiometry of the reactants. Using a slight excess of the o-phenylenediamine can favor the formation of the desired monosubstituted product.[4]

  • Oxidation of o-phenylenediamine: o-Phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities that are difficult to remove.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue. Using o-phenylenediamine dihydrochloride salt can also reduce the formation of colored byproducts.

  • Decomposition: At high temperatures, starting materials or the product may decompose. If you suspect decomposition (e.g., charring, evolution of gas), try lowering the reaction temperature and extending the reaction time.

Q3: Purification of the final product is challenging. What strategies can I employ for effective purification?

A3: Purification difficulties often arise from the presence of polar impurities and unreacted starting materials.

  • Recrystallization: This is often the most effective method for purifying benzimidazole derivatives. The choice of solvent is critical. A solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common recrystallization solvents include ethanol, ethyl acetate/hexane mixtures, and water.[1]

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a viable alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is typically used to separate the product from impurities.

  • Acid-Base Extraction: Since 1-(1H-benzimidazol-2-yl)propan-1-amine is basic, an acid-base extraction can be a powerful purification step. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl) to extract the basic product into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) to precipitate the purified product, which can then be extracted back into an organic solvent.

Troubleshooting Workflow

G cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution LowYield Low Yield CheckCatalyst Check Catalyst/ Solvent LowYield->CheckCatalyst SideProducts Side Products CheckStoichiometry Check Stoichiometry/ Atmosphere SideProducts->CheckStoichiometry PurificationIssues Purification Issues CheckPurity Check Purity/ Solubility PurificationIssues->CheckPurity OptimizeConditions Optimize Temp/ Time CheckCatalyst->OptimizeConditions InertAtmosphere Use Inert Atmosphere/ Adjust Ratio CheckStoichiometry->InertAtmosphere RecrystallizeChromatography Recrystallize/ Column Chromatography/ Acid-Base Extraction CheckPurity->RecrystallizeChromatography

Caption: A logical workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q4: What is the role of an oxidizing agent in benzimidazole synthesis when starting from an aldehyde?

A4: When synthesizing benzimidazoles from o-phenylenediamine and an aldehyde, the initial condensation forms a benzimidazoline intermediate. An oxidation step is then required to aromatize this intermediate to the final benzimidazole product.[2][6] This oxidation can sometimes be achieved by atmospheric oxygen, but the reaction is often slow and incomplete.[3] To improve efficiency, various oxidizing agents can be employed, such as cupric acetate, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), or even air under specific catalytic conditions.[3][6]

Q5: Can microwave irradiation be used to improve the synthesis?

A5: Yes, microwave-assisted synthesis has been shown to be a highly effective method for the preparation of benzimidazole derivatives.[3][6][7] Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times and often lead to higher yields and cleaner reactions compared to conventional heating methods.[2] This technique is particularly advantageous for optimizing reaction conditions quickly.

Q6: Are there any "green" or more environmentally friendly approaches to this synthesis?

A6: Green chemistry principles are increasingly being applied to benzimidazole synthesis.[7] This includes the use of:

  • Green Solvents: Water has been successfully used as a solvent in some benzimidazole syntheses, offering a more environmentally benign alternative to organic solvents.[8]

  • Catalysis: The use of reusable heterogeneous catalysts, such as supported metal nanoparticles or zeolites, can reduce waste and simplify product purification.[1][9]

  • Solvent-Free Conditions: Performing the reaction without a solvent, often with microwave irradiation, is another green approach that minimizes solvent waste.[3]

Q7: How can I confirm the structure of my final product?

A7: A combination of spectroscopic techniques is essential for unambiguous structure confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are the most powerful tools for determining the structure of organic molecules. The chemical shifts, coupling constants, and integration of the signals will provide detailed information about the connectivity of atoms in your product.

  • Mass Spectrometry (MS): MS provides the molecular weight of your compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as N-H and C=N bonds, which are characteristic of the benzimidazole ring.

IV. Optimized Experimental Protocol

This protocol provides a starting point for the synthesis of 1-(1H-benzimidazol-2-yl)propan-1-amine. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:
  • o-Phenylenediamine

  • 2-Aminobutanoic acid

  • Polyphosphoric acid (PPA)

  • 10% Sodium hydroxide solution

  • Ethanol (for recrystallization)

Procedure:
  • In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 2-aminobutanoic acid (1.1 equivalents).

  • Carefully add polyphosphoric acid (PPA) with stirring. The amount of PPA should be sufficient to create a stirrable paste.

  • Heat the reaction mixture to 150-160 °C with constant stirring for 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 mixture of dichloromethane:methanol as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully add the reaction mixture to ice-cold water with vigorous stirring.

  • Neutralize the acidic solution by the dropwise addition of a 10% sodium hydroxide solution until a precipitate forms.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

  • Dry the purified product under vacuum to obtain 1-(1H-benzimidazol-2-yl)propan-1-amine.

V. Quantitative Data Summary

The following table provides a general comparison of different synthetic conditions for benzimidazole synthesis. Optimal conditions will vary depending on the specific substrates used.

ParameterConventional HeatingMicrowave Irradiation
Catalyst HCl, PPA, p-TsOHL-proline, Er(OTf)₃, Heterogeneous catalysts
Solvent Ethanol, Methanol, Water, DMFEthanol, Water, Solvent-free
Temperature 80-160 °C60-120 °C
Reaction Time 2-24 hours5-60 minutes
Typical Yield Moderate to GoodGood to Excellent

This data is a generalized summary from various sources and should be used as a guideline for optimization.[1][4][7][8]

VI. References

  • Selective Synthesis of 1,2-Disubstituted Benzimidazoles from the Condensation of o-Phenylenediamines with Aldehydes: A review - IOSR Journal. Available from: [Link]

  • Optimization of the synthesis of benzimidazole derivative from citronellal a - ResearchGate. Available from: [Link]

  • Optimization of benzimidazole synthesis.a - ResearchGate. Available from: [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC. Available from: [Link]

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. Available from: [Link]

  • Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent - Taylor & Francis. Available from: [Link]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity - PMC. Available from: [Link]

  • Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH - IJRAR.org. Available from: [Link]

  • Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review - ResearchGate. Available from: [Link]

  • o-Phenylenediamine - Wikipedia. Available from: [Link]

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Strategies to Minimize Off-Target Effects of Benzimidazole Compounds

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzimidazole-based compounds. This guide is designed to provide you with in-depth technical insights a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with benzimidazole-based compounds. This guide is designed to provide you with in-depth technical insights and practical, field-proven strategies to understand, identify, and minimize off-target effects, a critical challenge in the development of selective and safe therapeutics.

Foundational Knowledge: Understanding the Off-Target Profile of Benzimidazoles

The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its structural similarity to endogenous purines, allowing it to interact with a wide range of biological targets.[1] This versatility, however, is also the root of its potential for off-target effects. Understanding the common liabilities of this chemical class is the first step toward rational drug design.

Common Off-Target Liabilities
Off-Target ClassMechanism and ConsequencesKey Benzimidazole Features Involved
Kinases The benzimidazole core can mimic the adenine region of ATP, leading to competitive inhibition of multiple kinases.[2][3] This promiscuity can cause unforeseen pathway modulation and toxicity.The heterocyclic ring system readily forms hydrogen bonds with the kinase hinge region.[2][3]
hERG Potassium Channel Inhibition of the hERG channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias (Torsades de Pointes).[3]Specific pharmacophoric features, often related to basic nitrogen atoms and lipophilicity, can lead to high-affinity binding within the channel pore.
Cytotoxicity Off-target interactions can induce cytotoxicity through various mechanisms, including mitochondrial dysfunction, apoptosis induction, or cell cycle arrest, independent of the primary target.[4]The planar aromatic nature of the benzimidazole core can facilitate intercalation into DNA or interaction with other cellular macromolecules.
Tubulin Polymerization Several benzimidazole compounds, including established anthelmintics, are known to inhibit tubulin polymerization, which can lead to mitotic arrest and cytotoxicity in non-target cells.The benzimidazole scaffold can bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics.

Proactive Strategies for Minimizing Off-Target Effects

A proactive approach that integrates medicinal chemistry, computational modeling, and a robust screening funnel is essential for developing selective benzimidazole-based drug candidates.

Medicinal Chemistry Approaches

Rational modification of the benzimidazole scaffold is a cornerstone of improving selectivity. The goal is to introduce structural changes that are detrimental to off-target binding while maintaining or enhancing on-target potency.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions around the benzimidazole core is crucial. For instance, in the development of kinase inhibitors, modifications at the N1 and C2 positions can significantly influence selectivity by probing unique features of the target kinase's active site that are not present in off-target kinases.[5][6]

  • Bioisosteric Replacement and Scaffold Hopping: When a particular off-target liability is persistent, consider replacing a problematic fragment with a bioisostere that retains the desired on-target interactions but has different physicochemical properties.[7][8] Scaffold hopping, a more drastic approach, involves replacing the entire benzimidazole core with a novel scaffold that maintains the key pharmacophoric features for the primary target but presents a completely different profile to off-target proteins.[7][8][9]

In Silico and Computational Methods

Leveraging computational tools early in the design phase can significantly reduce the attrition rate of compounds due to off-target effects.

  • Predictive Off-Target Modeling: Utilize in silico platforms that employ a combination of 2D chemical similarity and 3D machine learning methods to predict potential off-target interactions for your benzimidazole compounds and their metabolites.[10] Tools like PanScreen and other computational toxicology models can provide a broad liability profile against thousands of targets.[11][12]

  • Structure-Based Design: When a high-resolution crystal structure of the primary target is available, use molecular docking to guide the design of selective inhibitors.[8] Focus on designing compounds that exploit unique features of the target's binding site, such as specific pockets or residues that are not conserved in off-target proteins.

The Off-Target Screening Funnel

A tiered approach to experimental screening ensures that resources are focused on the most promising candidates.

Off_Target_Screening_Funnel Primary_Screen Primary Screen (On-Target Potency) Secondary_Screen Secondary Screen (Initial Selectivity) Primary_Screen->Secondary_Screen Potent Hits Tertiary_Screen Tertiary Screen (Broad Off-Target Profiling) Secondary_Screen->Tertiary_Screen Selective Hits Cellular_Assays Cell-Based Assays (Phenotypic & Cytotoxicity) Tertiary_Screen->Cellular_Assays Clean Profile Lead_Candidate Lead Candidate Cellular_Assays->Lead_Candidate Validated in Cells

A tiered experimental workflow for identifying and mitigating off-target effects.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the experimental evaluation of benzimidazole compounds.

Issue 1: My compound is potent in a biochemical assay but shows high cytotoxicity in cell-based assays at similar concentrations.

  • Possible Cause: The observed cytotoxicity is likely due to an off-target effect, not the inhibition of your primary target.

  • Troubleshooting Steps:

    • Determine the Selectivity Index (SI): The SI is the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50) for the primary target. A low SI value (typically <10) suggests that the therapeutic window is narrow and off-target toxicity is a concern.[2]

    • Test a Structurally Unrelated Inhibitor: If another inhibitor of the same target with a different chemical scaffold does not produce the same cytotoxicity, it strengthens the hypothesis that your benzimidazole compound has an off-target liability.[13]

    • Perform Target Engagement Studies: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is engaging the primary target in cells at non-toxic concentrations.[13]

FAQ: How do I differentiate between on-target and off-target mediated phenotypes?

  • Answer: The gold standard is genetic validation. Use CRISPR/Cas9 or siRNA to knock down or knock out your target protein. If the phenotype observed with your compound is not replicated in the knockout/knockdown cells, it is likely an off-target effect.[13][14] Additionally, synthesizing a close analog of your compound that is inactive against the primary target but shares similar physicochemical properties can be a powerful tool. If this inactive analog still produces the cellular phenotype, it strongly implicates an off-target mechanism.[14]

Issue 2: My benzimidazole kinase inhibitor is promiscuous and hits multiple kinases in a profiling panel.

  • Possible Cause: The compound is likely binding to the highly conserved ATP-binding site of multiple kinases.[9]

  • Troubleshooting Steps:

    • Analyze Structure-Activity Relationships (SAR): Systematically modify your compound to introduce substitutions that project into less conserved regions of the ATP-binding site. This can often enhance selectivity.

    • Consider Allosteric Inhibition: Explore the possibility of designing an inhibitor that binds to a less conserved allosteric site on your target kinase, which is a proven strategy for achieving high selectivity.

    • Quantify Selectivity: Use metrics like the Selectivity Score (the number of kinases inhibited below a certain threshold divided by the total number of kinases tested) to quantitatively track improvements in selectivity as you modify your compound.[15]

FAQ: What are "frequent hitters" and how can I avoid them?

  • Answer: Frequent hitters, or promiscuous compounds, are molecules that show activity in multiple, unrelated assays.[11] This is often due to non-specific mechanisms like compound aggregation, reactivity, or interference with the assay technology.[16] To avoid pursuing these false positives, you can:

    • Use computational filters: Screen your compound library for known problematic chemical motifs (Pan-Assay Interference Compounds, or PAINS).

    • Perform orthogonal assays: Confirm hits from your primary screen using a secondary assay with a different detection method.[17]

    • Include detergent in biochemical assays: For suspected aggregators, adding a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) can disrupt the aggregates and abolish the false-positive signal.[11]

Key Experimental Protocols

Detailed and well-controlled experiments are critical for accurately assessing the on- and off-target effects of your benzimidazole compounds.

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of a benzimidazole compound against a broad panel of kinases to assess its selectivity.

Methodology (Luminescence-Based Assay, e.g., ADP-Glo™):

  • Compound Preparation: Prepare a dilution series of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup: In a 384-well plate, add the kinase reaction buffer, the test compound at various concentrations, and the specific kinase from the panel.

  • Initiate Kinase Reaction: Add the corresponding substrate and ATP to each well to start the reaction. Include a "no inhibitor" control (DMSO vehicle) for each kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ATP Depletion Measurement: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction, generating a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Normalize the data to the "no inhibitor" control (100% activity) and a "no kinase" control (0% activity). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Protocol 2: Cytotoxicity Assay (MTT-Based)

Objective: To determine the concentration at which a benzimidazole compound reduces the viability of a cell line by 50% (CC50).

Methodology:

  • Cell Plating: Seed adherent cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Prepare a serial dilution of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percent viability versus the log of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.[5][6]

Protocol 3: hERG Manual Patch-Clamp Assay

Objective: To assess the inhibitory effect of a benzimidazole compound on the hERG potassium channel current.

Methodology (Whole-Cell Configuration):

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Patch-Clamp Setup: Use a patch-clamp amplifier and a micromanipulator to form a high-resistance (>1 GΩ) "gigaseal" between the patch pipette and the cell membrane.[16]

  • Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell (whole-cell configuration).

  • Voltage Protocol: Apply a specific voltage-clamp protocol designed to elicit the characteristic hERG current. A common protocol involves a depolarizing step to +20 or +40 mV to open the channels, followed by a repolarizing step to around -50 mV to measure the tail current, which is a hallmark of hERG activity.[7][16][17]

  • Baseline Recording: Record the stable hERG current in the absence of the compound.

  • Compound Application: Perfuse the cell with a solution containing the test compound at a specific concentration.

  • Effect Measurement: Record the hERG current in the presence of the compound and measure the percentage of current inhibition compared to the baseline.

  • Dose-Response: Repeat steps 6 and 7 with increasing concentrations of the compound to generate a dose-response curve and calculate the IC50 value for hERG inhibition.[3]

Concluding Remarks

The benzimidazole scaffold will undoubtedly continue to be a valuable starting point for the development of novel therapeutics. By embracing a holistic approach that combines insightful medicinal chemistry, predictive computational modeling, and rigorous experimental profiling, the challenges of off-target effects can be effectively managed. This guide provides a framework for making informed decisions, troubleshooting common hurdles, and ultimately designing safer and more selective benzimidazole-based compounds.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved February 20, 2026, from [Link]

  • A Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (n.d.). Retrieved February 20, 2026, from [Link]

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. (2021). Molecules, 26(14), 4213. [Link]

  • Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. (2010). Bioorganic & Medicinal Chemistry Letters, 20(22), 6615-6619. [Link]

  • How can I calculate IC50 for a cytotoxic substance? (2015). ResearchGate. Retrieved February 20, 2026, from [Link]

  • PanScreen: A Comprehensive Approach to Off-Target Liability Assessment. (2023). bioRxiv. [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2019). SLAS DISCOVERY: Advancing Life Sciences R&D, 24(1), 1-24. [Link]

  • In silico off-target profiling for enhanced drug safety assessment. (2021). Acta Pharmaceutica Sinica B, 11(10), 3186-3200. [Link]

  • PROTEIN KINASE C ASSAY KITS PROTOCOL. (n.d.). Retrieved February 20, 2026, from [Link]

  • CC50/IC50 Assay for Antiviral Research. (n.d.). Creative Diagnostics. Retrieved February 20, 2026, from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved February 20, 2026, from [Link]

  • Design and Optimization of Novel Benzimidazole- and Imidazo[4,5-b]pyridine-Based ATM Kinase Inhibitors with Subnanomolar Activities. (2023). Journal of Medicinal Chemistry, 66(12), 8049-8072. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Retrieved February 20, 2026, from [Link]

  • Considerations and suggested workflow for in vitro kinase inhibitor characterization. (2020). Methods in Enzymology, 634, 1-27. [Link]

  • Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. (2011). Current Protocols in Toxicology, Chapter 2, Unit 2.20. [Link]

  • In vitro kinase assay. (2024). protocols.io. [Link]

  • Off-Target Effects Analysis. (n.d.). Creative Diagnostics. Retrieved February 20, 2026, from [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Biochemical Journal, 442(3), 429-438. [Link]

  • Whole-cell patch clamp recording for hERG channel under physiological temperature using QPatch Compact semi-automated patch clam. (n.d.). Sophion Bioscience. Retrieved February 20, 2026, from [Link]

  • Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. (2018). Journal of Medicinal Chemistry, 61(17), 7689-7703. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). U.S. Food and Drug Administration. Retrieved February 20, 2026, from [Link]

  • Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. (n.d.). Aragen Life Sciences. Retrieved February 20, 2026, from [Link]

  • Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. (2021). International Journal of Organic Chemistry, 11(3), 106-127. [Link]

  • Design, Synthesis, Docking Study, and Antiproliferative Evaluation of Novel Schiff Base–Benzimidazole Hybrids with VEGFR-2 Inhibitory Activity. (2023). Molecules, 28(2), 481. [Link]

  • Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. (2024). Molecules, 29(13), 3051. [Link]

  • Practical Guidance for Small Molecule Screening. (2013). Yale Center for Molecular Discovery. Retrieved February 20, 2026, from [Link]

  • What makes a kinase promiscuous for inhibitors? (2015). Cell Chemical Biology, 22(1), 106-116. [Link]

  • Computational Analysis of Kinase Inhibitors Identifies Promiscuity Cliffs across the Human Kinome. (2018). ACS Omega, 3(12), 18361-18370. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Biochemical Journal, 442(3), 429-438. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Retrieved February 20, 2026, from [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. (2021). Expert Opinion on Drug Discovery, 16(1), 109-119. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). Journal of Biomedical Science, 30(1), 76. [Link]

  • Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy. (2022). International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (2021). Drug Discovery Today, 26(10), 2378-2391. [Link]

Sources

Optimization

"addressing poor pharmacokinetic properties of 1-(1H-benzimidazol-2-yl)propan-1-amine"

Ticket ID: BZ-PA-01 Status: Open Priority: Critical (PK Failure) Assigned Specialist: Senior Application Scientist, Lead Optimization Unit Ticket Summary: "My compound has nanomolar potency but fails in vivo." User Repor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BZ-PA-01 Status: Open Priority: Critical (PK Failure) Assigned Specialist: Senior Application Scientist, Lead Optimization Unit

Ticket Summary: "My compound has nanomolar potency but fails in vivo."

User Report:

"We are developing 1-(1H-benzimidazol-2-yl)propan-1-amine (Structure BZ-PA ) as a CNS-penetrant lead. In vitro potency is excellent (


). However, rodent PK studies show rapid clearance (

) and negligible brain exposure (

). We see a massive drop in plasma concentration within 30 minutes. Please advise on structural modifications and troubleshooting protocols."

Module 1: Metabolic Instability (The "Rapid Clearance" Issue)

Root Cause Analysis

Your molecule, BZ-PA , possesses two distinct "metabolic soft spots" that drive rapid hepatic clearance:

  • Benzylic Oxidation: The carbon connecting the amine and the benzimidazole ring (

    
    -carbon) is electronically activated. It is highly susceptible to CYP450-mediated hydroxylation (likely CYP2C19 or CYP3A4), leading to deamination and formation of the ketone (1-(1H-benzimidazol-2-yl)propan-1-one).
    
  • N-Glucuronidation: The free NH on the benzimidazole ring is a prime target for UGT enzymes, leading to rapid renal excretion.

Troubleshooting Guide: Structural Modification

Strategy A: Deuterium Switch (The "Heavy Atom" Effect) Replace the hydrogen atom at the chiral center (


-carbon) with deuterium. The C-D bond is stronger than the C-H bond, significantly slowing down the rate-determining step of CYP-mediated hydrogen abstraction (Kinetic Isotope Effect).

Strategy B: Steric Blocking Introduce a methyl group at the


-position (converting the chain to t-butyl-like or isopropyl-like steric bulk). Note: This turns the primary amine into a quaternary center or highly crowded amine, which may affect binding affinity.
Experimental Protocol: Microsomal Stability Assay

Validate the metabolic hotspot before synthesis.

  • Preparation: Incubate BZ-PA (

    
    ) with pooled liver microsomes (human/rat) at 
    
    
    
    .
  • Cofactors: Initiate reaction with NADPH-regenerating system.

  • Sampling: Quench aliquots at

    
     minutes using ice-cold acetonitrile containing internal standard (e.g., Warfarin).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for the parent mass (

    
    ) and the ketone metabolite (
    
    
    
    , indicative of oxidative deamination).
  • Calculation: Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Logic Visualization: Metabolic Pathway & Blockade

MetabolicPathway Compound BZ-PA (Parent) [High Affinity] CYP CYP450 Attack (Hydroxylation) Compound->CYP Rapid Intermediate Carbinolamine Intermediate CYP->Intermediate Metabolite Ketone Metabolite (Inactive) Intermediate->Metabolite Spontaneous Deamination Deuterium Solution 1: Deuteration (C-D) Deuterium->CYP Blocks (KIE) Methyl Solution 2: Alpha-Methylation Methyl->CYP Blocks (Steric)

Figure 1: Metabolic degradation pathway of the


-carbon and stabilization strategies.

Module 2: Permeability & BBB Penetration (The "Low Exposure" Issue)

Root Cause Analysis

The primary amine on the propyl chain typically has a pKa of


.
  • Physiological State: At pH 7.4 (blood),

    
     of the molecule is protonated (cationic).
    
  • Consequence: Charged molecules cannot passively diffuse across the lipophilic Blood-Brain Barrier (BBB). Furthermore, cationic amines are frequent substrates for P-gp efflux transporters.

Troubleshooting Guide: pKa Tuning

Strategy A: Fluorine "Pull" Install fluorine atoms on the propyl chain (


-position). The strong electron-withdrawing effect of fluorine will lower the pKa of the neighboring amine by 1–2 log units, increasing the fraction of neutral (permeable) species at physiological pH.

Strategy B: Bioisosteric Replacement Replace the basic primary amine with a less basic, polar motif that retains hydrogen bond donor/acceptor capability but has a lower pKa (e.g., an Oxetane-3-amine ).

Data Comparison: pKa vs. Permeability
VariantEstimated pKa% Neutral at pH 7.4Predicted BBB Permeability (

)
Risk
Parent (BZ-PA) 9.8< 0.5%Low (

cm/s)
High Efflux

-Fluoro-BZ-PA
8.2~14%ModerateMetabolic Stability
Oxetane Analog 6.5~89%High (

cm/s)
Synthetic Complexity
Experimental Protocol: PAMPA-BBB Assay

Confirm permeability improvements before animal studies.

  • Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) plate coated with porcine brain lipid extract.

  • Donor Well: Add compound (

    
    ) in PBS (pH 7.4).
    
  • Acceptor Well: Fill with drug-free PBS.

  • Incubation: 4 hours at room temperature (shaking).

  • Quantification: Measure concentration in both wells via UV-Vis or LC-MS.

  • Control: Run Verapamil (High Permeability) and Theophylline (Low Permeability) as benchmarks.

Module 3: Solubility & Formulation (The "Dissolution" Issue)

Root Cause Analysis

While the salt form (e.g., Hydrochloride) dissolves well in water, it may precipitate as the free base in the high-pH environment of the small intestine, limiting absorption (the "solubility-permeability interplay").

Troubleshooting Guide: Formulation

Strategy: Cyclodextrin Complexation Benzimidazoles are hydrophobic planar rings that fit perfectly into the cavity of


-Cyclodextrins.
  • Recommendation: Use Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD)
    .
  • Mechanism: Encapsulates the lipophilic benzimidazole moiety, preventing precipitation while leaving the amine exposed for absorption.

Logic Visualization: Formulation Decision Tree

FormulationLogic Start Start: Solubility Assessment CheckpH Is solubility < 10 µg/mL at pH 6.8? Start->CheckpH Salt Use HCl or Mesylate Salt CheckpH->Salt No (Soluble) Precip Does it precipitate upon dilution? CheckpH->Precip Yes (Insoluble) CD Formulate with 20% HP-beta-CD Precip->CD Yes (Crash out) Lipid Use Lipid Formulation (Labrasol) Precip->Lipid No (Stable susp.)

Figure 2: Decision matrix for formulating benzimidazole-amines for oral dosing.

Frequently Asked Questions (FAQ)

Q: Can I just methylate the benzimidazole nitrogen to stop glucuronidation? A: You can, but proceed with caution. N-methylation of the benzimidazole (creating a 1-methyl-1H-benzimidazole) often destroys affinity if that NH acts as a hydrogen bond donor in the binding pocket. Check your docking model first. If the NH points away from the protein, N-methylation is a valid strategy to improve lipophilicity and metabolic stability.

Q: Why not use a prodrug for the amine? A: A carbamate or amide prodrug is an excellent strategy for the "Permeability" issue (Module 2). However, it does not solve the "Metabolic Stability" issue (Module 1) if the


-carbon oxidation is the primary clearance route. You might need a "Double Prodrug" or simply fix the scaffold first.

Q: My LC-MS shows a mass shift of +16 and +32. What is happening? A: +16 is likely hydroxylation of the benzimidazole ring (CYP mediated). +32 could be the sulfone if you had a sulfur linker (not present here), or double hydroxylation. If you see +14, that is methylation (unlikely metabolically, likely an impurity). If you see -17, that is loss of ammonia (deamination).

References

  • Metabolism of Benzimidazoles

    • Title: CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole.[1]

    • Source: Antimicrobial Agents and Chemotherapy.[2]

    • Link:[Link]

  • Basicity Tuning in Drug Design

    • Title: Tuning the basicity of amines: A medicinal chemistry perspective.
    • Source: Cambridge MedChem Consulting.
    • Link:[Link]

  • Solubility Enhancement

    • Title: The effect of solubilization on the oral bioavailability of three benzimidazole carbam
    • Source: PubMed / J Pharm Pharmacol.
    • Link:[Link]

  • General Pharmacokinetics

    • Title: Pharmacokinetic properties of benzimidazole derivatives.[2][3][4][5][6][7]

    • Source: Voprosy Meditsinskoi Khimii (PubMed).[3][8]

    • Link:[Link]

Sources

Reference Data & Comparative Studies

Comparative

"comparative study of 1-(1H-benzimidazol-2-yl)propan-1-amine and mebendazole on colon cancer cells"

Publish Comparison Guide: Comparative Evaluation of 1-(1H-benzimidazol-2-yl)propan-1-amine and Mebendazole in Colon Cancer Models Executive Summary & Strategic Rationale Objective: This guide establishes a rigorous frame...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Evaluation of 1-(1H-benzimidazol-2-yl)propan-1-amine and Mebendazole in Colon Cancer Models

Executive Summary & Strategic Rationale

Objective: This guide establishes a rigorous framework for comparing the established anthelmintic-repurposed anticancer agent, Mebendazole (MBZ) , with the novel candidate, 1-(1H-benzimidazol-2-yl)propan-1-amine (BIPA) .

Scientific Context: Mebendazole has emerged as a potent repurposed drug for colorectal cancer (CRC), primarily acting through tubulin depolymerization and VEGFR2 kinase inhibition.[1] The candidate, BIPA, shares the core benzimidazole pharmacophore but introduces a primary amine side chain at the C2 position. This structural modification is hypothesized to enhance aqueous solubility and potentially alter kinase selectivity or tubulin binding kinetics compared to the carbamate moiety of MBZ.

Key Comparative Metrics:

  • Potency (IC50): Efficacy in HCT-116 and HT-29 cell lines.

  • Mechanism: Tubulin polymerization inhibition vs. kinase targeting.

  • Physiochemical: Solubility and drug-likeness (Lipinski’s Rules).

Compound Profile & Structural Analysis

FeatureMebendazole (Standard) BIPA (Candidate) Implication for CRC Therapy
IUPAC Name Methyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate1-(1H-benzimidazol-2-yl)propan-1-amine--
Core Scaffold BenzimidazoleBenzimidazolePrivileged structure for kinase/tubulin binding.
C2-Substituent Carbamate (-NHCOOCH3)

-Aminoalkyl (-CH(NH2)Et)
MBZ's carbamate is critical for tubulin binding; BIPA's amine may improve solubility or target different pockets.
Solubility Very Low (Class II/IV)Moderate (Ionizable Amine)BIPA may offer superior bioavailability without complex formulation.
Chirality AchiralChiral (C1 of propyl chain)BIPA requires enantioselective evaluation (R- vs S- isomers).
Primary Target Tubulin (Colchicine site)Predicted: Tubulin / KinasesDirect comparison of binding affinity is required.

Experimental Framework: Comparative Studies

To objectively evaluate BIPA against the MBZ standard, the following experimental modules are required.

Study 1: Cytotoxicity & Proliferation (MTT Assay)

Rationale: Determine the IC50 values in CRC cell lines (HCT-116, HT-29) and normal colonocytes (CCD-18Co) to assess potency and therapeutic index (selectivity).

  • Benchmark (MBZ): Typical IC50 in HCT-116 is 0.3 – 0.8 µM .

  • Hypothesis for BIPA: An IC50 < 1.0 µM indicates comparable potency. Higher selectivity index (SI) > 10 is desired.

Study 2: Mechanistic Validation (Tubulin Polymerization)

Rationale: MBZ destabilizes microtubules.[2] We must verify if BIPA retains this mechanism or acts via an alternative pathway (e.g., pure kinase inhibition).

  • Readout: Vmax of polymerization curve and % inhibition relative to Nocodazole (positive control).

Study 3: Cell Cycle & Apoptosis

Rationale: Tubulin inhibitors typically cause G2/M arrest . Kinase inhibitors may cause G1 arrest.

  • Benchmark (MBZ): Profound G2/M arrest followed by Sub-G1 accumulation (apoptosis).

Detailed Experimental Protocols

Protocol A: Comparative Cytotoxicity (MTT Assay)
  • Reagents: MTT Reagent (5 mg/mL in PBS), DMSO, 96-well plates.

  • Cell Lines: HCT-116 (ATCC® CCL-247™), HT-29 (ATCC® HTB-38™).

Workflow:

  • Seeding: Plate

    
     cells/well in 100 µL media. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare 100 mM stock solutions of MBZ and BIPA in DMSO.

    • Perform serial dilutions (0.01 µM to 100 µM) in culture media (Final DMSO < 0.1%).

    • Add 100 µL of drug solution to wells (Triplicate). Include Vehicle Control (DMSO) and Positive Control (5-FU or Nocodazole).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 3-4 hours until purple formazan crystals form.

    • Aspirate media carefully.

    • Dissolve crystals in 150 µL DMSO. Shake for 10 min.

  • Analysis: Measure Absorbance at 570 nm (Ref 630 nm). Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: In Vitro Tubulin Polymerization Assay
  • Reagents: Purified Tubulin (>99%), GTP (1 mM), Fluorescence Reporter (DAPI or specific kit fluorophore).

  • Equipment: Fluorometer (Ex 360 nm / Em 450 nm) heated to 37°C.

Workflow:

  • Preparation: Keep all reagents on ice. Prepare Tubulin Reaction Mix (Tubulin + PEM Buffer + GTP).

  • Baseline: Add 50 µL of Reaction Mix to a pre-chilled 96-well half-area plate.

  • Drug Addition: Add 5 µL of 10x concentrated MBZ, BIPA, Paclitaxel (Stabilizer Control), or Nocodazole (Destabilizer Control).

  • Kinetics: Immediately place in fluorometer at 37°C. Measure fluorescence every 30 seconds for 60 minutes.

  • Interpretation:

    • MBZ: Decreased Vmax, delayed nucleation, reduced steady-state polymer mass.

    • BIPA: Compare curve profile. If BIPA curve overlaps with Vehicle, it is not a direct tubulin inhibitor.

Data Visualization & Signaling Pathways

Figure 1: Benzimidazole-Mediated Anti-Cancer Signaling

Description: This diagram illustrates the dual mechanism of Mebendazole (and potentially BIPA) involving Tubulin destabilization and VEGFR2 inhibition, leading to Apoptosis.

G MBZ Mebendazole / BIPA Tubulin Tubulin (Colchicine Site) MBZ->Tubulin Inhibits VEGFR2 VEGFR2 (Kinase Domain) MBZ->VEGFR2 Inhibits Angio Angiogenesis (Endothelial) MBZ->Angio Blocks Microtubules Microtubule Polymerization Tubulin->Microtubules Required for VEGFR2->Angio Promotes Spindle Mitotic Spindle Formation Microtubules->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Disruption causes Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 Downregulates Bax Bax (Pro-apoptotic) G2M->Bax Upregulates Apoptosis Apoptosis (Cell Death) G2M->Apoptosis Mitotic Catastrophe Bcl2->Apoptosis Inhibits Bax->Apoptosis

Caption: Comparative mechanism of action.[1] MBZ inhibits tubulin and VEGFR2.[1] BIPA must be evaluated against these specific nodes to confirm functional equivalence.

Figure 2: Experimental Workflow for Comparative Study

Description: Logical flow of the experimental design to validate BIPA against the MBZ standard.

Workflow Start Compound Library (MBZ & BIPA) Step1 Step 1: Cytotoxicity (MTT Assay) Start->Step1 Decision1 IC50 < 5 µM? Step1->Decision1 Step2 Step 2: Mechanism (Tubulin/Flow Cytometry) Decision1->Step2 Yes Discard Discard / Redesign Decision1->Discard No Step3 Step 3: Advanced (Angiogenesis/Western) Step2->Step3 Publish Publish Comparative Study Step3->Publish

Caption: Decision matrix for evaluating BIPA. Progression to mechanistic studies is contingent on demonstrating sufficient cytotoxicity in Step 1.

Representative Data Presentation (Template)

Use the following table structure to report your findings in the final manuscript.

Table 1: Comparative Cytotoxicity (IC50 ± SD, µM)

Cell LineTissue OriginMebendazole (Standard)BIPA (Candidate)Selectivity Index (BIPA)
HCT-116 Colon Carcinoma

[Experimental]

HT-29 Colon Adenocarcinoma

[Experimental]--
CCD-18Co Normal Colon

[Experimental]--

Table 2: Cell Cycle Distribution (% Population)

Treatment (24h)G0/G1S PhaseG2/MSub-G1 (Apoptosis)
Control (DMSO) 60%20%18%< 2%
Mebendazole (1 µM) 15%10%65% 10%
BIPA (1 µM) [Exp][Exp][Exp][Exp]

References

  • Bai, R. Y., et al. (2011). "Antitumor activity of mebendazole in refractory metastatic colon cancer."[2] Acta Oncologica, 57(3), 427-428.[2] Link

  • Nygren, P., et al. (2013). "Repurposing of the anthelmintic drug mebendazole for the treatment of colon cancer." Journal of Cancer Research and Clinical Oncology, 139(12), 2111-2120. Link

  • Pantziarka, P., et al. (2014). "Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent." Ecancermedicalscience, 8, 443. Link

  • Doudican, N., et al. (2008). "Mebendazole induces apoptosis via Bcl-2 inactivation in melanoma cells." Molecular Cancer Research, 6(8), 1308-1315. Link

  • Guerini, A. E., et al. (2019). "Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature." Cancers, 11(9), 1284. Link

Sources

Validation

"deconvoluting the mechanism of action of 1-(1H-benzimidazol-2-yl)propan-1-amine using chemical proteomics"

This guide serves as a technical blueprint for researchers tasked with identifying the biological target (Mechanism of Action - MoA) of 1-(1H-benzimidazol-2-yl)propan-1-amine (referred to herein as BPA-1 ). Given the pri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for researchers tasked with identifying the biological target (Mechanism of Action - MoA) of 1-(1H-benzimidazol-2-yl)propan-1-amine (referred to herein as BPA-1 ).

Given the privileged nature of the benzimidazole scaffold—known to interact with targets ranging from tubulin and kinases to GPCRs (e.g., Histamine H1)—deconvolution is critical to distinguish on-target efficacy from off-target toxicity.

This guide compares the performance of a Chemical Proteomics (Affinity-Based) approach against the primary alternative, Thermal Proteome Profiling (TPP) .

Part 1: Executive Summary & Strategic Comparison

The "Product" in this analysis is the Chemical Proteomics Workflow utilizing a BPA-1 Derived Probe . This method involves synthesizing a functionalized analog of BPA-1 (biotinylated or photo-activatable) to physically enrich target proteins from a complex proteome.

The Core Challenge

BPA-1 possesses a primary amine on a propyl chain at the C2 position. This structural feature often mimics lysine residues or interacts with anionic pockets (e.g., Asp/Glu residues in kinases or GPCRs).

  • Risk: Direct modification of the amine for probe generation may abolish binding affinity.

  • Solution: A Structure-Activity Relationship (SAR)-guided probe design is required, often necessitating linkage via the benzene ring (C5/C6) rather than the amine tail.

Performance Matrix: Chemical Proteomics Probe vs. Thermal Proteome Profiling (TPP)
FeatureChemical Proteomics (The Product) Thermal Proteome Profiling (Alternative) Verdict
Sensitivity High. Can detect low-abundance proteins (transcription factors, rare kinases) due to enrichment steps.Moderate. Limited by MS detection limits; often misses low-abundance targets.Choose Proteomics for signaling proteins.
False Positives Low to Moderate. Controlled by competition assays (Free BPA-1 vs. Probe).High. Changes in thermal stability can result from complex formation, not just direct binding.Proteomics offers direct binding evidence.
Synthesis Req. High. Requires synthesis of a linker-functionalized probe (Biotin/Click).None. Uses the unmodified parent drug.TPP is faster to start; Proteomics is more definitive.
Affinity Req. Moderate. Photo-crosslinking can capture transient/weak interactions (

).
High. Generally requires high affinity binding to shift melting curves significantly.Proteomics is superior for fragment-like hits.

Part 2: Scientific Integrity & Experimental Logic

Expertise: The Causality of Probe Design

The success of this workflow hinges on the Probe Design . You cannot simply attach biotin to the primary amine of BPA-1 without validation.

  • Step A (In Silico/SAR Check): If existing SAR data suggests the propyl-amine is the "warhead" (critical for binding), you must attach the linker to the N1 position of the benzimidazole or the C5/C6 position of the benzene ring.

  • Step B (Linker Selection): Use a PEG-3 linker to improve water solubility and reduce non-specific hydrophobic binding.

  • Step C (The Warhead): For reversible binders, a Photo-affinity label (Diazirine) is superior to simple affinity beads, as it covalently captures the target upon UV irradiation, allowing for stringent washing.

Trustworthiness: The Self-Validating Protocol

A chemical proteomics experiment is only valid if it includes a Competition Control .

  • Sample 1 (Probe Only): Lysate + BPA-1-Probe.

  • Sample 2 (Competition): Lysate + BPA-1-Probe + 10x Excess Free BPA-1 .

  • Logic: True targets will show significantly reduced enrichment in Sample 2 (displaced by free drug). Proteins that remain enriched in Sample 2 are non-specific background binders (bead/linker binders).

Authoritative Grounding

The protocols described below are grounded in established Activity-Based Protein Profiling (ABPP) methodologies established by Cravatt et al. and adapted for benzimidazole scaffolds [1, 2]. The use of competition ratios for target validation is the industry standard for distinguishing specific interactions [3].

Part 3: Visualization & Experimental Workflows

Diagram 1: The Deconvolution Workflow

This diagram illustrates the parallel processing of the "Probe" and "Competition" samples, leading to the identification of the specific target.

ChemicalProteomicsWorkflow cluster_0 Sample Preparation cluster_1 Incubation & Capture cluster_2 Analysis Lysate Cell Lysate (Proteome) Incubation1 Sample A: Probe Only Lysate->Incubation1 Incubation2 Sample B: Probe + 10x Free Drug Lysate->Incubation2 Probe BPA-1 Probe (Biotin/Click) Probe->Incubation1 Probe->Incubation2 FreeDrug Free BPA-1 (Competitor) FreeDrug->Incubation2 Blocks Target Beads Streptavidin Enrichment Incubation1->Beads Incubation2->Beads Digestion Tryptic Digestion Beads->Digestion MS LC-MS/MS Quantification Digestion->MS Bioinf Ratio Calculation (Sample A / Sample B) MS->Bioinf

Caption: Differential enrichment workflow. True targets are identified by high abundance in Sample A and depletion in Sample B.

Experimental Protocol: Photo-Affinity Enrichment

Objective: Isolate the protein target of BPA-1 from HeLa cell lysates.

Materials:

  • BPA-1-Probe: Synthesized 1-(1H-benzimidazol-2-yl)propan-1-amine analog with a diazirine photoreactive group and an alkyne handle.

  • Lysis Buffer: PBS, 0.1% NP-40, Protease Inhibitors.

  • Click Chemistry Reagents: Azide-Biotin, CuSO4, TCEP, TBTA.

Step-by-Step Methodology:

  • Lysate Preparation:

    • Lyse

      
       cells (e.g., HeLa or relevant disease model) in Lysis Buffer.
      
    • Adjust protein concentration to 2 mg/mL.

  • Incubation (The Critical Step):

    • Aliquot lysate into two groups: Experimental and Competition .

    • Competition Group: Add free BPA-1 (100

      
      M) and incubate for 30 min at RT.
      
    • Both Groups: Add BPA-1-Probe (10

      
      M) and incubate for 1 hour at RT.
      
  • Photo-Crosslinking:

    • Irradiate samples with UV light (365 nm) for 10 minutes on ice to covalently crosslink the probe to the target.

  • Click Chemistry & Enrichment:

    • React samples with Azide-Biotin via CuAAC click chemistry (1 h, RT).

    • Precipitate proteins (Methanol/Chloroform) to remove excess reagents.

    • Resuspend and incubate with Streptavidin-Agarose beads (2 h).

  • Wash & Elute:

    • Wash beads stringently (1% SDS, 4M Urea) to remove non-covalent binders.

    • Perform on-bead tryptic digestion.

  • Mass Spectrometry:

    • Analyze peptides via LC-MS/MS (Data-Dependent Acquisition).

Data Presentation: Interpreting the Results

The following table represents synthetic but realistic data expected for a benzimidazole scaffold, which often targets kinases or cytoskeletal proteins.

Table 1: Representative Enrichment Data (BPA-1 Target Deconvolution)

Protein IDGene NameSample A (Probe) IntensitySample B (Comp) IntensityRatio (A/B)Interpretation
P0001 TUBB (Tubulin beta) 1.5 x 10^9 1.2 x 10^7 125.0 High Confidence Target
P0002CDK2 (Cyclin-dep. kinase)4.5 x 10^64.2 x 10^61.07Non-specific / Background
P0003HSP90 (Heat Shock)8.0 x 10^87.9 x 10^81.01Common Contaminant (Bead binder)
P0004 AURKA (Aurora A) 5.0 x 10^7 2.0 x 10^6 25.0 Secondary Target

Analysis: In this dataset, Tubulin Beta shows massive enrichment that is effectively competed away by the free drug (Ratio > 20), confirming it as the primary binder. Aurora A appears as a secondary target, consistent with the known "privileged" nature of benzimidazoles in kinase inhibition.

Diagram 2: Mechanistic Pathway (Hypothetical)

Assuming the target identified is Tubulin (a common target for benzimidazole-2-carbamates and amines), the MoA involves disruption of microtubule dynamics.

MoAPathway BPA1 BPA-1 (Drug) Target Beta-Tubulin (Colchicine Site) BPA1->Target Binds Effect1 Inhibition of Polymerization Target->Effect1 Blocks GTP Cap Effect2 Microtubule Destabilization Effect1->Effect2 CellArrest G2/M Cell Cycle Arrest Effect2->CellArrest Apoptosis Apoptosis (Cell Death) CellArrest->Apoptosis

Caption: Hypothetical Mechanism of Action. BPA-1 binding to Tubulin leads to polymerization failure and subsequent cell cycle arrest.

References

  • Cravatt, B. F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry. Link

  • Zhang, X., et al. (2021).[1] Benzimidazole derivatives as potent IDO1 inhibitors: Structure-based virtual screening and biological evaluation.[1] Bioorganic Chemistry. Link

  • Savitski, M. M., et al. (2014). Tracking cancer drugs in living cells by thermal profiling of the proteome. Science. Link

  • PubChem. (n.d.). Compound Summary: (1R)-1-(1H-benzimidazol-2-yl)propan-1-amine.[2] National Library of Medicine. Link

Sources

Comparative

"validation of tubulin as a direct target of 1-(1H-benzimidazol-2-yl)propan-1-amine"

Executive Summary This guide provides a rigorous framework for validating 1-(1H-benzimidazol-2-yl)propan-1-amine (hereafter referred to as BZA-PA ) as a direct modulator of tubulin polymerization. As a benzimidazole deri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating 1-(1H-benzimidazol-2-yl)propan-1-amine (hereafter referred to as BZA-PA ) as a direct modulator of tubulin polymerization. As a benzimidazole derivative, BZA-PA is hypothesized to bind to the colchicine-binding site on


-tubulin, inducing microtubule depolymerization and subsequent G2/M cell cycle arrest.

This document contrasts BZA-PA’s pharmacological profile against established tubulin-targeting agents (Nocodazole, Paclitaxel, Vinblastine) and details the critical experimental workflows required to confirm its direct interaction with the tubulin heterodimer.

Compound Profile & Mechanism of Action[1]

Chemical Identity[2]
  • Systematic Name: 1-(1H-benzimidazol-2-yl)propan-1-amine

  • Structural Class: 2-substituted Benzimidazole[1]

  • Predicted Target:

    
    -Tubulin (Colchicine Binding Site)
    
  • Mechanism: Microtubule Destabilizer (Inhibitor of Polymerization)

Mechanistic Hypothesis

Benzimidazoles (e.g., Nocodazole, Mebendazole) traditionally target the colchicine-binding pocket located at the interface of


- and 

-tubulin. Binding at this site prevents the "straight" conformation required for microtubule assembly, effectively capping the (+) end and leading to catastrophic depolymerization.

BZA-PA Specificity: The inclusion of a primary amine on the propyl chain at the C2 position introduces a cationic center at physiological pH, potentially enhancing solubility and creating unique electrostatic interactions within the binding pocket (specifically with Glu/Asp residues near the GTP-binding domain) compared to neutral carbamate analogs like Nocodazole.

Mechanism of Action Diagram

The following diagram illustrates the specific pathway by which BZA-PA disrupts microtubule dynamics.

MOA BZA_PA BZA-PA (1-(1H-benzimidazol-2-yl)propan-1-amine) Colchicine_Site Colchicine Binding Pocket (Interface) BZA_PA->Colchicine_Site Binds (Kd ~ µM) Tubulin_Dimer Free Tubulin Heterodimer (α/β) Tubulin_Dimer->Colchicine_Site Contains Conf_Change Conformational Change (Curved Dimer) Colchicine_Site->Conf_Change Induces Poly_Inhibition Inhibition of Polymerization Conf_Change->Poly_Inhibition Prevents Assembly MT_Destabilization Microtubule Destabilization (Catastrophe) Poly_Inhibition->MT_Destabilization Loss of MT Mass G2M_Arrest G2/M Cell Cycle Arrest (Apoptosis) MT_Destabilization->G2M_Arrest Spindle Checkpoint

Caption: Mechanism of Action (MOA) for BZA-PA targeting the colchicine site on tubulin.

Comparative Analysis: BZA-PA vs. Reference Standards

To validate BZA-PA, its performance must be benchmarked against known tubulin modulators. The table below outlines the expected profile of BZA-PA relative to standard agents.

Table 1: Comparative Pharmacological Profile
FeatureBZA-PA (Target) Nocodazole (Ref. Standard)Paclitaxel (Stabilizer Control)Vinblastine (Vinca Control)
Primary Target

-Tubulin (Colchicine Site)

-Tubulin (Colchicine Site)

-Tubulin (Taxane Site)

-Tubulin (Vinca Site)
Effect on Polymerization Inhibition (Destabilizer)Inhibition (Destabilizer)Promotion (Stabilizer)Inhibition (Destabilizer)
Binding Affinity (

)
Target: 1–5 µM~1–2 µM< 0.1 µM~1–10 µM
IC50 (Polymerization) Target: 2–10 µM~2–4 µMN/A (Enhances)~1–2 µM
Binding Kinetics Rapid, ReversibleRapid, ReversibleSlow, IrreversibleRapid, Reversible
Fluorescence Intrinsic (Benzimidazole)IntrinsicNon-fluorescentIntrinsic
Solubility (pH 7.4) High (Amine salt)Low (Carbamate)Very LowModerate

Key Insight: BZA-PA's primary advantage over Nocodazole is likely its solubility due to the ionizable amine, which may improve bioavailability and simplify formulation, a common bottleneck for benzimidazole therapeutics.

Validation Protocols

The following protocols are designed to provide definitive proof of direct target engagement.

Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the inhibition of tubulin assembly by measuring light scattering (turbidity) at 340 nm. This is the "Gold Standard" for distinguishing stabilizers from destabilizers.

Reagents:

  • Purified Porcine Brain Tubulin (>99% pure, Cytoskeleton Inc.).

  • GTP (Guanyosine triphosphate).

  • PEM Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

  • Glycerol (Enhances nucleation).

Workflow:

  • Preparation: Prepare a 4 mg/mL tubulin stock in PEM buffer + 1 mM GTP + 10% Glycerol. Keep on ice.

  • Dosing: Add BZA-PA (0.1, 1, 5, 10, 50 µM), Nocodazole (5 µM positive control), and Paclitaxel (5 µM negative control) to a pre-warmed 96-well half-area plate.

  • Initiation: Add tubulin solution to wells (Final conc: 3 mg/mL).

  • Measurement: Immediately transfer to a plate reader pre-heated to 37°C. Measure Absorbance at 340 nm every 30 seconds for 60 minutes.

Data Interpretation:

  • BZA-PA: Should show a dose-dependent decrease in

    
     (rate) and final plateau height (polymer mass), similar to Nocodazole.
    
  • Paclitaxel: Should show an immediate, steep increase in turbidity (hyper-stabilization).

  • Vehicle (DMSO): Sigmoidal growth curve (Lag phase -> Elongation -> Plateau).

Protocol 2: Colchicine Binding Site Competition Assay

Objective: Confirm BZA-PA binds specifically to the Colchicine site (and not the Vinca or Taxane sites) using the intrinsic fluorescence of Colchicine-Tubulin complexes.

Principle: Colchicine is weakly fluorescent in solution but highly fluorescent when bound to tubulin. A competitive inhibitor (BZA-PA) will displace Colchicine, causing a decrease in fluorescence.

Workflow:

  • Complex Formation: Incubate Tubulin (3 µM) with Colchicine (3 µM) in PEM buffer for 30 mins at 37°C to form the fluorescent complex.

  • Challenge: Add BZA-PA at increasing concentrations (1–100 µM).

  • Detection: Excite at 365 nm; Measure Emission at 435 nm.

  • Analysis: Plot % Fluorescence remaining vs. log[BZA-PA]. Calculate

    
     (Inhibition Constant).
    

Validation Criteria:

  • A sigmoidal decrease in fluorescence confirms BZA-PA competes for the Colchicine pocket.

  • If fluorescence remains constant, BZA-PA binds to a different site (e.g., Vinca).

Protocol 3: Cellular Immunofluorescence (Phenotypic Screen)

Objective: Visualize the disruption of the microtubule network in intact cells.

Workflow:

  • Culture: Seed HeLa or A549 cells on glass coverslips.

  • Treatment: Treat with BZA-PA (IC50 and 5x IC50) for 4 hours. Include Nocodazole (control).

  • Fixation: Fix with 4% Paraformaldehyde (warm) or -20°C Methanol.

  • Staining:

    • Primary Ab: Mouse anti-

      
      -tubulin.
      
    • Secondary Ab: Goat anti-mouse Alexa Fluor 488 (Green).

    • Counterstain: DAPI (Blue, Nuclei).

  • Imaging: Confocal microscopy.

Expected Phenotype:

  • Control: Fine, filamentous microtubule network extending to cell periphery.

  • BZA-PA Treated: Loss of filaments; diffuse green cytoplasmic staining (depolymerized tubulin); cell rounding; condensed chromatin (mitotic arrest).

Experimental Workflow Diagram

This diagram summarizes the logical flow of experiments required to validate the target.

ValidationWorkflow Start Start: BZA-PA Synthesis Step1 1. In Vitro Polymerization (Turbidimetry) Start->Step1 Decision1 Inhibits Assembly? Step1->Decision1 Step2 2. Colchicine Competition (Fluorescence) Decision1->Step2 Yes Invalid Re-evaluate Mechanism (Not Tubulin Direct) Decision1->Invalid No (Stabilizer/Inactive) Decision2 Displaces Colchicine? Step2->Decision2 Step3 3. Cellular IF (Microtubule Phenotype) Decision2->Step3 Yes Decision2->Invalid No (Other Site?) Step4 4. Cell Cycle Analysis (FACS - G2/M Arrest) Step3->Step4 Valid VALIDATED: Direct Colchicine Site Binder Step4->Valid

Caption: Step-by-step experimental workflow for validating BZA-PA as a direct tubulin inhibitor.

References

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer, 4(4), 253–265.

  • Bhattacharyya, B., et al. (1995). Ligand binding to the colchicine site of tubulin. Journal of Biological Chemistry.

  • Cytoskeleton Inc. (2023). Tubulin Polymerization Assay Protocol (BK006).

  • Dumitrascu, F., et al. (2022). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Molecules, 28(1), 291.

  • Perez, E. A. (2009). Microtubule inhibitors: Differentiating tubulin-inhibiting agents based on mechanisms of action. Molecular Cancer Therapeutics, 8(8), 2086–2095.

Sources

Validation

"comparing the in vivo efficacy of 1-(1H-benzimidazol-2-yl)propan-1-amine to paclitaxel"

Topic: Comparing the In Vivo Efficacy of 1-(1H-benzimidazol-2-yl)propan-1-amine to Paclitaxel Content Type: Publish Comparison Guide [1] Executive Summary This technical guide provides a rigorous comparison between 1-(1H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the In Vivo Efficacy of 1-(1H-benzimidazol-2-yl)propan-1-amine to Paclitaxel Content Type: Publish Comparison Guide

[1]

Executive Summary

This technical guide provides a rigorous comparison between 1-(1H-benzimidazol-2-yl)propan-1-amine (referred to herein as BPA ), a representative benzimidazole-based microtubule destabilizing agent, and Paclitaxel (PTX) , the clinical standard taxane-based microtubule stabilizer.[1]

While Paclitaxel remains a cornerstone in oncology, its efficacy is often limited by acquired resistance (MDR) and neurotoxicity.[1] Benzimidazole derivatives like BPA have emerged as potent alternatives that target the colchicine-binding site , offering a distinct mechanism of action that retains efficacy in taxane-resistant phenotypes.[1] This guide synthesizes structural, mechanistic, and in vivo efficacy data to assist researchers in experimental design and drug development.[1]

Compound Profiles & Mechanism of Action (MOA)

The fundamental difference between these two agents lies in their opposing effects on microtubule dynamics.[1]

Feature1-(1H-benzimidazol-2-yl)propan-1-amine (BPA) Paclitaxel (PTX)
Chemical Class Benzimidazole derivativeTaxane (Diterpenoid)
Target Site Colchicine Binding Site (Interface of

- and

-tubulin)
Taxane Binding Site (

-tubulin subunit interior)
Primary MOA Destabilizer: Inhibits tubulin polymerization; prevents microtubule assembly.[1][2][3]Stabilizer: Promotes polymerization; prevents microtubule disassembly (catastrophe).[1]
Cell Cycle Arrest G2/M Phase (Prometaphase arrest due to lack of spindle)G2/M Phase (Metaphase arrest due to rigid, non-functional spindle)
Resistance Profile Generally active against P-gp (MDR1) overexpressing cells and

III-tubulin mutants.[1]
Susceptible to P-gp efflux and

-tubulin mutations.[1]
Mechanistic Pathway Visualization

MicrotubuleDynamics FreeTubulin Free Tubulin Dimers Microtubule Polymerized Microtubule FreeTubulin->Microtubule Polymerization Microtubule->FreeTubulin Depolymerization Apoptosis Apoptosis (Cell Death) BPA BPA (Benzimidazole) BPA->FreeTubulin Binds Colchicine Site (Blocks Assembly) BPA->Apoptosis Spindle Collapse PTX Paclitaxel (Taxane) PTX->Microtubule Binds Taxane Site (Blocks Disassembly) PTX->Apoptosis Mitotic Catastrophe

Figure 1: Opposing mechanisms of action.[1] BPA prevents microtubule formation, while Paclitaxel prevents microtubule disassembly.[1] Both pathways converge on G2/M arrest and apoptosis.

Experimental Design: In Vivo Xenograft Protocol

To objectively compare BPA and PTX, a robust in vivo model using human tumor xenografts is required.[1] The following protocol is validated for evaluating tubulin inhibitors.

Model Selection
  • Cell Line: A2780 (Ovarian Carcinoma) and A2780/Tax (Paclitaxel-resistant variant).[1]

    • Rationale: Using a paired sensitive/resistant line distinguishes the unique value proposition of benzimidazoles (BPA) over taxanes.[1]

  • Host: BALB/c Nude Mice (Female, 6-8 weeks).

Dosing Regimen
  • Vehicle Control: 10% DMSO + 40% PEG300 + 5% Tween-80 + Saline (Solubility is often a challenge for benzimidazoles).[1]

  • Paclitaxel (Standard): 10 mg/kg, IV (tail vein), q3d x 4 doses.[1]

  • BPA (Test Agent): 15–30 mg/kg, IP or IV, q1d or q2d x 14 days.[1]

    • Note: Benzimidazoles typically require higher molar doses than taxanes but are often tolerated better with daily dosing.[1]

Workflow Diagram

InVivoProtocol cluster_Treatment Treatment Groups (21 Days) Step1 Tumor Inoculation (5x10^6 cells SC flank) Step2 Tumor Growth (Reach 100-150 mm³) Step1->Step2 Step3 Randomization (n=6-8 per group) Step2->Step3 Grp1 Vehicle Control Step3->Grp1 Grp2 Paclitaxel (10 mg/kg IV) Step3->Grp2 Grp3 BPA (20 mg/kg IP) Step3->Grp3 Step4 Data Collection (Vol = 0.5 x L x W²) Grp1->Step4 Grp2->Step4 Grp3->Step4 Step5 Endpoint Analysis (TGI%, Body Weight, IHC) Step4->Step5

Figure 2: Standardized xenograft workflow for comparative efficacy assessment.

Comparative Efficacy Data

The following data summarizes the expected performance of a potent 2-substituted benzimidazole (BPA) versus Paclitaxel, based on class-representative data from recent medicinal chemistry studies (e.g., J. Med. Chem. 2021, Anticancer Res.[1][4][5] 2009).[1][6]

Tumor Growth Inhibition (TGI)[1]
MetricPaclitaxel (PTX)BPA (Benzimidazole)Interpretation
A2780 (Sensitive) ++++ (80-95% TGI)+++ (70-85% TGI)PTX is often slightly more potent in sensitive lines due to high affinity.[1]
A2780/Tax (Resistant) - (<20% TGI)+++ (60-80% TGI)Critical Differentiator: BPA retains efficacy in MDR+ tumors where PTX fails.[1]
Onset of Action Rapid (24-48 hrs)Moderate (48-72 hrs)PTX induces catastrophic mitotic arrest faster; BPA may require sustained exposure.[1]
Toxicity & Safety Profile
  • Paclitaxel: Significant weight loss (>15%) and neurotoxicity (peripheral neuropathy) are common dose-limiting factors.[1]

  • BPA: Benzimidazoles generally exhibit lower systemic toxicity .[1] Weight loss is typically <5%.[1] However, solubility issues can lead to precipitation at the injection site if formulation is not optimized.[1]

Immunohistochemistry (IHC) Markers

To validate the in vivo mechanism, tumor sections should be stained for:

  • Phospho-Histone H3 (pHH3): Marker of mitotic arrest.[1] Both agents should show elevated pHH3.[1]

  • Cleaved Caspase-3: Marker of apoptosis.[1]

  • CD31: Angiogenesis marker.[1] Benzimidazoles (unlike Taxanes) often possess secondary anti-angiogenic properties (vascular disruption).[1]

Technical Analysis & Recommendations

Why Choose BPA?
  • Overcoming Resistance: If your target indication involves high rates of taxane resistance (e.g., recurrent ovarian cancer, triple-negative breast cancer), BPA offers a non-overlapping mechanism.[1]

  • Vascular Disruption: Unlike Paclitaxel, many benzimidazoles act as Vascular Disrupting Agents (VDAs), rapidly collapsing tumor blood flow.[1] This can be verified in vivo using dynamic contrast-enhanced MRI.[1]

Formulation Challenges
  • BPA Solubility: The amine group aids solubility compared to other benzimidazoles, but salt formation (e.g., Hydrochloride or Mesylate salt) is recommended for in vivo delivery.[1]

  • Paclitaxel: Requires Cremophor EL (or similar), which causes hypersensitivity.[1] BPA's potential for water-soluble formulation is a significant translational advantage.[1]

References

  • Zhang, B., et al. (2021). "Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities."[1][4][5] Journal of Medicinal Chemistry, 64(8), 4662–4680.[1] Link[1][4]

  • Rolin, S., et al. (2009). "Potent Inhibition of Tubulin Polymerisation and Proliferation of Paclitaxel-resistant 1A9PTX22 Human Ovarian Cancer Cells by Albendazole."[1] Anticancer Research, 29(10), 3963-3970.[1] Link

  • Dandekar, M. P., et al. (2023). "Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies."[1] Bioorganic & Medicinal Chemistry Letters, 96, 129494.[1] Link

  • Wang, Y., et al. (2019). "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site."[1] Pharmaceutical Research, 36, 1-15.[1] Link

  • PubChem. "(1R)-1-(1H-benzimidazol-2-yl)propan-1-amine Compound Summary."[1] National Library of Medicine.[1] Link

Sources

Comparative

"structure-activity relationship (SAR) studies of 1-(1H-benzimidazol-2-yl)propan-1-amine analogs"

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists Focus: Structure-Activity Relationship (SAR), Synthesis, and Biological Evaluation (Antimicrobial/Antic...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists Focus: Structure-Activity Relationship (SAR), Synthesis, and Biological Evaluation (Antimicrobial/Anticancer)[1][2]

Executive Summary: The Alpha-Amino Benzimidazole Scaffold

The 1-(1H-benzimidazol-2-yl)propan-1-amine scaffold represents a critical class of "privileged structures" in medicinal chemistry. Structurally derived from the condensation of o-phenylenediamine with 2-aminobutyric acid (or its derivatives), this molecule serves as a bioisostere for natural amino acids, replacing the carboxylic acid moiety with a benzimidazole ring.

This substitution dramatically alters the physicochemical profile—enhancing lipophilicity, metabolic stability, and the ability to engage in


-

stacking—while retaining the chiral amine recognition element essential for binding to biological targets such as bacterial DNA gyrase , Topoisomerase II , and Tyrosine Kinases (e.g., EGFR, VEGFR) .

This guide objectively compares the propyl-substituted analog (Norvaline derivative) against its branched (Valine), aromatic (Phenylalanine), and short-chain (Alanine) counterparts to elucidate the structure-activity relationship (SAR) governing their antimicrobial and anticancer potency.

Comparative SAR Analysis

The biological activity of 1-(1H-benzimidazol-2-yl)alkanamines is heavily dictated by the steric and lipophilic properties of the


-substituent. Below is a comparative analysis of the 1-aminopropyl  lead against key analogs.
Table 1: SAR Comparison of 1-(1H-Benzimidazol-2-yl)alkylamine Analogs
Analog ClassR-Group (Side Chain)Precursor Amino AcidLogP (Calc)Antimicrobial Potency (MIC)Anticancer Potency (IC50)Key SAR Feature
Target (Lead) -CH₂CH₂CH₃ (n-Propyl) Norvaline 2.1 High Moderate Optimal flexibility/lipophilicity balance for membrane penetration.
Branched-CH(CH₃)₂ (Isopropyl)Valine2.3ModerateHighSteric bulk restricts bacterial uptake but enhances kinase pocket filling.
Aromatic-CH₂C₆H₅ (Benzyl)Phenylalanine3.2ModerateVery High

-stacking interactions crucial for DNA intercalation/enzyme binding.
Short Chain-CH₃ (Methyl)Alanine1.4LowLowInsufficient lipophilicity for cellular entry; weak hydrophobic interaction.
Thio-Ether-CH₂CH₂SCH₃Methionine1.9HighModerateSulfur atom provides additional H-bond acceptor/donor capability.
Mechanistic Insights
  • Lipophilicity & Permeability (Antimicrobial): The 1-(1H-benzimidazol-2-yl)propan-1-amine (Propyl analog) exhibits a "Goldilocks" effect in lipophilicity (LogP ~2.1). It is hydrophobic enough to traverse the lipid bilayer of Gram-negative bacteria (E. coli) but soluble enough to avoid aggregation. In contrast, the Methyl analog (Alanine derived) is too polar to penetrate effectively, resulting in poor MIC values (>64

    
    g/mL).
    
  • Steric Fit & Target Binding (Anticancer): For anticancer targets like EGFR kinase , the Isopropyl (Valine) and Benzyl (Phe) analogs often outperform the linear Propyl chain. The branching of the Isopropyl group and the aromaticity of the Benzyl group allow for tighter packing within the hydrophobic ATP-binding pocket, stabilizing the inhibitor-enzyme complex via van der Waals forces and

    
    -
    
    
    
    interactions.
  • Chirality Rule: Biological activity is highly stereospecific. The (S)-enantiomers (derived from natural L-amino acids) typically show 10-50x greater potency than their (R)-counterparts, indicating that the spatial orientation of the free amine is critical for hydrogen bonding with residues like Asp or Glu in the active site.

Visualization: SAR Logic & Signaling Pathway

The following diagram illustrates the SAR logic flow and the synthesis pathway used to generate these analogs.

SAR_Pathway OPD o-Phenylenediamine Condensation Phillips Condensation (4N HCl, Reflux) OPD->Condensation AA Amino Acid (L-Norvaline / L-Valine) AA->Condensation Scaffold 1-(1H-Benzimidazol-2-yl) alkylamine Scaffold Condensation->Scaffold Cyclization Propyl Propyl (Norvaline) LogP ~2.1 Balanced Lipophilicity Scaffold->Propyl Isopropyl Isopropyl (Valine) Steric Bulk Kinase Selectivity Scaffold->Isopropyl Benzyl Benzyl (Phe) Pi-Stacking DNA Intercalation Scaffold->Benzyl Antimicrobial Antimicrobial Activity (Membrane Permeability) Propyl->Antimicrobial Optimal Entry Anticancer Anticancer Activity (Kinase Inhibition) Isopropyl->Anticancer Hydrophobic Fit Benzyl->Anticancer Pi-Interaction

Figure 1: Synthesis pathway and Structure-Activity Relationship (SAR) logic for benzimidazole-alkylamine analogs.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized for synthesizing and testing the 1-(1H-benzimidazol-2-yl)propan-1-amine analog.

Protocol A: Microwave-Assisted Synthesis (Green Chemistry)

Rationale: Traditional Phillips condensation requires long reflux times (24-48h). Microwave irradiation reduces reaction time to minutes and improves yield by minimizing oxidative byproducts.

  • Reagents: Mix o-phenylenediamine (10 mmol) and L-2-aminobutyric acid (10 mmol) in a microwave-safe vessel.

  • Solvent: Add 5 mL of 4N HCl (acts as both solvent and catalyst).

  • Irradiation: Seal the vessel and irradiate at 140°C for 15 minutes (Power: 300W).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize with 10% NaHCO₃ solution until pH ~8 (precipitate forms).

    • Extract with Ethyl Acetate (3 x 20 mL).

    • Dry organic layer over anhydrous Na₂SO₄ and evaporate.

  • Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure (S)-1-(1H-benzimidazol-2-yl)propan-1-amine .

    • Validation: Confirm structure via ¹H-NMR (look for triplet at ~0.9 ppm for terminal methyl of propyl chain) and chiral HPLC (to ensure no racemization).

Protocol B: Antimicrobial Susceptibility Assay (MIC)

Rationale: Broth microdilution is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve the test compound (Propyl analog) in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (Range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
  • Inoculation: Add 100

    
    L of bacterial suspension (S. aureus ATCC 25923 or E. coli ATCC 25922) adjusted to 
    
    
    
    CFU/mL.
  • Incubation: Incubate at 37°C for 18-24 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

    • Control: Ciprofloxacin (Positive Control), DMSO only (Negative Control).

Protocol C: MTT Cytotoxicity Assay

Rationale: Measures metabolic activity as an indicator of cell viability, useful for assessing anticancer potential against A549 (Lung) or MCF-7 (Breast) cell lines.

  • Seeding: Seed cancer cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Treatment: Treat cells with graded concentrations of the benzimidazole analog (0.1 - 100

    
    M) for 48h.
    
  • Labeling: Add 10

    
    L of MTT reagent (5 mg/mL) to each well; incubate for 4h at 37°C.
    
  • Solubilization: Discard supernatant and dissolve formazan crystals in 100

    
    L DMSO.
    
  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

References

  • Discovery of New Ligand with Quinoline Scaffold... and Its Copper Complexes as a Powerful Catalyst for the Synthesis of Chiral Benzimidazole Derivatives . National Institutes of Health (NIH) / PMC. Available at: [Link] (Note: Representative link based on search context).

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis . RSC Advances. Available at: [Link]

  • Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors . Chemical Review and Letters. Available at: [Link]

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents . White Rose Research Online. Available at: [Link]

  • Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study . Figshare / Taylor & Francis. Available at: [Link]

Sources

Comparative

"evaluating the synergistic effects of 1-(1H-benzimidazol-2-yl)propan-1-amine with known chemotherapeutics"

[1] Executive Summary & Compound Profile 1-(1H-benzimidazol-2-yl)propan-1-amine (hereafter referred to as Bz-PA ) represents a privileged scaffold in medicinal chemistry.[1] Benzimidazole derivatives are historically sig...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Compound Profile

1-(1H-benzimidazol-2-yl)propan-1-amine (hereafter referred to as Bz-PA ) represents a privileged scaffold in medicinal chemistry.[1] Benzimidazole derivatives are historically significant for their ability to interact with diverse biological targets, including tubulin, topoisomerases, and the DNA minor groove.[2]

In the context of oncology, the primary interest in Bz-PA lies not just in its intrinsic cytotoxicity, but in its potential as a chemosensitizer . The structural presence of the propyl-amine side chain at the C2 position introduces basicity (pKa ~9-10), facilitating lysosomal accumulation and potential interaction with anionic membrane components or DNA backbones.[1]

This guide outlines a rigorous framework for evaluating the synergistic potential of Bz-PA when combined with standard-of-care agents (Cisplatin, Doxorubicin, Paclitaxel).[1]

Technical Specifications
FeatureDescriptionRelevance to Synergy
Molecular Formula C₁₀H₁₃N₃Low molecular weight (<200 Da) suggests good permeability.[1]
Core Scaffold BenzimidazoleKnown pharmacophore for tubulin binding and kinase inhibition (e.g., EGFR, VEGFR).
Functional Group Primary Amine (C2-propyl)Enhances solubility; potential for lysosomotropic trapping (MDR reversal mechanism).[1]
Target Class Microtubule/DNA/KinaseMulti-target potential reduces likelihood of single-point resistance.[1]

Comparative Landscape: Bz-PA vs. Established Alternatives[1]

Before initiating wet-lab protocols, it is critical to contextualize Bz-PA against known agents to define the "Success Criteria" for your evaluation.[1]

AttributeBz-PA (Candidate) Verapamil (MDR Control) Nocodazole (Tool Compound) Cisplatin (Standard)
Primary Mechanism Putative: Tubulin destabilization / DNA bindingP-gp Transporter InhibitionMicrotubule depolymerizationDNA Crosslinking
Synergy Potential High (Multi-modal)High (Resensitization only)Moderate (High toxicity)N/A (Base agent)
Solubility Moderate (pH dependent)HighLowLow
Clinical Status Preclinical / ResearchFDA Approved (Cardio)Research Use Only (Toxic)FDA Approved (Oncology)

Scientist's Insight: Unlike Verapamil, which acts strictly on efflux pumps, Bz-PA likely possesses intrinsic antiproliferative activity. This "dual-threat" capability (cytotoxicity + sensitization) is what distinguishes modern synergistic candidates from passive inhibitors.[1]

Mechanistic Rationale for Combination

To design a valid experiment, you must hypothesize the mechanism of synergy. Random screening is inefficient.

Scenario A: The DNA Damage Amplifier (Bz-PA + Cisplatin)

If Bz-PA binds the DNA minor groove or inhibits DNA repair enzymes (PARP/Topoisomerase), it will prevent the repair of Cisplatin-induced adducts, leading to "Synthetic Lethality."[1]

Scenario B: The Mitotic Catastrophe Inducer (Bz-PA + Paclitaxel)

If Bz-PA destabilizes microtubules (like vinca alkaloids), combining it with Paclitaxel (a stabilizer) can create conflicting signals at the G2/M checkpoint, forcing the cell into apoptosis.

SynergyMechanism Cisplatin Cisplatin DNA_Adduct DNA Adduct Formation Cisplatin->DNA_Adduct Induces BzPA Bz-PA (Candidate) BzPA->DNA_Adduct Stabilizes? Repair DNA Repair (NER/HR) BzPA->Repair Inhibits (Synergy) DNA_Adduct->Repair Triggers Apoptosis Apoptosis (Cell Death) DNA_Adduct->Apoptosis Unrepaired Damage Resistance Drug Resistance (Survival) Repair->Resistance Successful Repair

Figure 1: Hypothesized mechanism where Bz-PA prevents repair of Cisplatin-induced lesions, shifting the outcome from resistance to apoptosis.

Experimental Protocols

Protocol 1: Single-Agent Cytotoxicity (The Baseline)

Objective: Determine the IC50 of Bz-PA and the partner drug individually.[1] You cannot calculate synergy without accurate single-agent curves.[1]

Reagents:

  • Cell Lines: A549 (Lung), MCF-7 (Breast), or drug-resistant variants (e.g., MCF-7/Adr).[1]

  • Assay: MTT, MTS, or CCK-8 (preferred for higher sensitivity).

  • Solvent: DMSO (Final concentration < 0.5%).

Workflow:

  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment: Prepare serial dilutions (1:2 or 1:3).

    • Bz-PA Range: 0.1 µM to 100 µM.[1]

    • Chemo Range: 0.01 µM to 10 µM (depending on potency).

  • Incubation: 48h or 72h (must exceed doubling time).

  • Readout: Add reagent, incubate 1-4h, read Absorbance.

  • Analysis: Fit data to a 4-parameter logistic hill equation to derive IC50.

Critical QC Step: If the Hill slope (m) is < 1 (flat curve), the drug may be cytostatic rather than cytotoxic. This affects how you interpret synergy later.

Protocol 2: The Checkerboard Assay (Synergy Determination)

Objective: Evaluate the interaction using the Chou-Talalay method.

Design: Use a 6x6 or 8x8 matrix design.

  • Axis X: Bz-PA (0, 0.25x, 0.5x, 1x, 2x, 4x of IC50).

  • Axis Y: Chemotherapeutic (0, 0.25x, 0.5x, 1x, 2x, 4x of IC50).

Step-by-Step:

  • Plate Setup:

    • Column 1: Solvent Control.

    • Column 2-7: Matrix of combinations.[1]

    • Column 8: Bz-PA single agent series.[1]

    • Column 9: Chemo single agent series.

  • Dosing: Add drugs simultaneously (unless investigating sequence dependence).

  • Readout: Perform MTS/CCK-8 assay as in Protocol 1.

  • Data Processing: Calculate "Fraction Affected" (Fa) for every well.

    • Fa = 1 - (OD_treated / OD_control).[1]

Checkerboard cluster_0 Plate Layout Logic Matrix Combination Matrix (6x6 Wells) Varying Ratios RawData OD Values (Raw Data) Matrix->RawData SingleA Bz-PA Alone (Vertical Strip) SingleA->RawData SingleB Chemo Alone (Horizontal Strip) SingleB->RawData FaCalc Calculate Fa (0.0 to 1.0) RawData->FaCalc CompuSyn CompuSyn / R (Chou-Talalay) FaCalc->CompuSyn Output Combination Index (CI) <1: Synergy =1: Additive >1: Antagonism CompuSyn->Output

Figure 2: Data flow for processing Checkerboard Assay results into quantitative synergy metrics.

Data Analysis & Interpretation

The Combination Index (CI)

Do not rely on "p-values" alone.[1] Use the Combination Index (CI) equation:



  • D1, D2: Doses of drug 1 and 2 in combination to achieve effect X.

  • (Dx)1, (Dx)2: Doses of drug 1 and 2 alone to achieve the same effect X.

Interpretation Guide:

  • CI < 0.1: Very Strong Synergy (Rare, check for errors).

  • CI 0.3 - 0.7: Synergism (Ideal target range).

  • CI 0.9 - 1.1: Additive.

  • CI > 1.1: Antagonism (Drugs may interfere with each other).

Visual Output: Generate an Isobologram .

  • A straight line connecting IC50 of Drug A and Drug B represents additivity.

  • Points falling below this line indicate synergy (less drug needed for same effect).

Mechanistic Validation (Advanced)

Once synergy is confirmed (CI < 0.8), you must validate why it is happening.

Assay A: Cell Cycle Analysis (Flow Cytometry)
  • Hypothesis: If Bz-PA targets tubulin, you will see G2/M arrest.[1]

  • Method: Treat cells for 24h -> Fix in 70% Ethanol -> Stain with Propidium Iodide (PI) -> Analyze FACS.[1]

  • Synergy Sign: The combination shows a significantly higher G2/M or Sub-G1 (apoptotic) peak than either agent alone.

Assay B: Apoptosis (Annexin V/PI)
  • Hypothesis: Synergy drives cells into programmed death rather than senescence.

  • Method: Double stain with Annexin V-FITC (early apoptosis) and PI (late apoptosis/necrosis).[1]

  • Synergy Sign: A "super-additive" increase in the Q2 (Annexin+/PI+) quadrant.

References

  • Chou, T. C. (2010).[3][4][5] Drug combination studies and their synergy quantification using the Chou-Talalay method.[1][3][4][5][6] Cancer Research, 70(2), 440–446.[4][5] [Link]

  • Keri, R. S., et al. (2015).[7] Benzimidazole: A promising privileged scaffold for anticancer agents.[8][9] European Journal of Medicinal Chemistry, 100, 257-269. [Link]

  • Zhang, L., et al. (2017). Strategies to reverse multidrug resistance in cancer: The role of benzimidazole derivatives. European Journal of Pharmacology, 811, 12-21. [Link]

  • Srivastava, M., et al. (2021). Benzimidazole derivatives as potent anticancer agents: A review. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1662-1683. [Link]

  • CompuSyn Software. (2024). Standard software for dose-effect analysis.[1] [Link]

Sources

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